molecular formula C9H8N2O2 B2399243 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1428929-59-2

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Numéro de catalogue: B2399243
Numéro CAS: 1428929-59-2
Poids moléculaire: 176.175
Clé InChI: FDUHDORMJBWQCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, also known as a 7-azaindole derivative, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for constructing more complex molecules targeting various disease pathways. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug design due to its ability to mimic purine bases, allowing it to interact with a wide range of biological targets. Research indicates that derivatives of this core structure exhibit potent biological activities. Specifically, analogs have been developed as inhibitors of Adaptor Associated Kinase 1 (AAK1), a promising cellular target for broad-spectrum antiviral therapies against viruses such as Dengue and Ebola . Furthermore, other pyrrolo[2,3-b]pyridine compounds are being explored as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a critical role in various cancers . As a carboxylic acid, this compound is particularly valuable for further functionalization. It can be readily converted into amides, esters, or other derivatives to explore structure-activity relationships and optimize drug-like properties. Researchers can employ this high-purity material to develop novel therapeutic agents in oncology, virology, and other areas. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUHDORMJBWQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and physicochemical properties of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid: Structural Causality, Synthesis, and Applications in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of privileged scaffolds is paramount for overcoming pharmacokinetic liabilities and achieving target selectivity. 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1428929-59-2) represents a highly engineered building block that merges the bioisosteric advantages of a 7-azaindole core with precise functional group placements. This whitepaper dissects the physicochemical properties, structural causality, and synthetic methodologies of this molecule, providing drug development professionals with a comprehensive framework for its application in targeted therapeutics, particularly in kinase inhibition and antiviral design.

Structural Anatomy and Physicochemical Profiling

The molecule consists of a pyrrolo[2,3-b]pyridine (7-azaindole) bicyclic system, substituted with a methyl group at the C2 position and a carboxylic acid at the C5 position. Each of these structural features is deliberately selected to optimize drug-like properties.

Quantitative Physicochemical Data

To effectively utilize this building block, researchers must understand its baseline physicochemical parameters, which dictate its solubility, reactivity, and behavior in physiological environments.

PropertyValueCausality / Significance
Chemical Formula C9H8N2O2Defines the foundational atomic composition[1].
Molecular Weight 176.17 g/mol Low molecular weight ensures minimal penalty to the overall mass of the final Active Pharmaceutical Ingredient (API)[2].
CAS Registry Number 1428929-59-2Unique identifier for procurement and regulatory documentation[1].
H-Bond Donors 2 (Pyrrole NH, Carboxyl OH)Critical for bidentate interactions with kinase hinge regions (e.g., JAK1/JAK3)[3].
H-Bond Acceptors 3 (Pyridine N, Carboxyl C=O, OH)The pyridine nitrogen significantly increases aqueous solubility compared to standard indoles.
Physical Form SolidFacilitates stable storage and handling at room temperature[1].

Causality in Scaffold Design: The "Why" Behind the Structure

As an Application Scientist, it is crucial to understand that functional groups are not merely decorative; they are functional tools designed to solve specific biological problems.

The 7-Azaindole Core (Bioisosterism): Replacing a traditional indole with a 7-azaindole introduces a basic nitrogen at the 7-position. This acts as a powerful hydrogen-bond acceptor. In kinase targets (such as Janus Kinases), the pyrrole NH and the pyridine N form a highly stable, bidentate hydrogen-bonding network with the peptide backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket[4].

The C2-Methyl Group (Metabolic Shielding): A notorious liability of indole and azaindole scaffolds is their susceptibility to rapid oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 (CYP3A4) in the liver, primarily at the electron-deficient C2 position. The introduction of a C2-methyl group provides critical steric hindrance. This physical bulk blocks the molybdenum cofactor of AO from accessing the C2 carbon, drastically improving the in vivo half-life and metabolic stability of the resulting drug candidates[5].

The C5-Carboxylic Acid (Synthetic Vector): The carboxylic acid serves as a versatile, orthogonal synthetic handle. It allows for late-stage diversification via amide coupling. Because the C5 position projects outward from the kinase hinge region toward the solvent-exposed area or specific hydrophobic pockets, modifying this vector allows medicinal chemists to tune target selectivity (e.g., achieving JAK1 selectivity over JAK2) without disrupting the core binding affinity[3].

DrugDesign Core 2-Methyl-7-azaindole 5-carboxylic acid Amide C5 Amide Coupling (Vector for Selectivity) Core->Amide Inhibitor Targeted Inhibitor (e.g., JAK1/3, PB2) Amide->Inhibitor Hinge Hinge Region Binding (Pyrrole NH & Pyridine N) Inhibitor->Hinge Metabolism Metabolic Stability (C2-Methyl blocks AO) Inhibitor->Metabolism

Rational design and pharmacological application of the 2-methyl-7-azaindole scaffold.

Validated Synthetic Methodology

To ensure reproducibility, the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its subsequent functionalization must be treated as self-validating systems. The following protocols incorporate In-Process Controls (IPCs) to verify reaction progression.

Protocol A: Synthesis of the Core Scaffold

This sequence builds the carboxylic acid from a halogenated precursor via palladium-catalyzed carbonylation followed by saponification[6].

Step 1: Palladium-Catalyzed Carbonylation

  • Setup: Charge a high-pressure Parr reactor with 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous sodium acetate (3.0 eq) in absolute ethanol (10 volumes).

  • Reaction: Purge the vessel with Nitrogen (3x), then with Carbon Monoxide (CO) gas (3x). Pressurize the reactor to 50 psi with CO. Heat the mixture to 80°C and stir vigorously for 16 hours.

  • IPC (Self-Validation): Sample the reaction mixture, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z ~211) is consumed, and the ethyl ester intermediate mass (m/z 205.1 [M+H]⁺) is dominant.

  • Workup: Vent the CO gas safely. Filter the mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo to yield crude ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Step 2: Alkaline Saponification

  • Setup: Dissolve the crude ethyl ester in a 1:1 mixture of Ethanol and Tetrahydrofuran (THF) (5 volumes).

  • Reaction: Add an aqueous solution of 1M NaOH (3.0 eq). Stir the biphasic mixture at 60°C for 2 hours.

  • IPC: TLC (DCM:MeOH 9:1) should indicate the disappearance of the higher Rf ester spot and the appearance of a baseline spot (the sodium salt of the acid).

  • Isolation: Cool the mixture to 0°C. Carefully acidify with 1M HCl until the pH reaches ~3.5 to 4.0 (the isoelectric point of the zwitterionic product).

  • Filtration: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum at 45°C to afford pure 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Synthesis SM 5-Bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine Step1 Pd-Catalyzed Carbonylation (CO, EtOH, Pd(dppf)Cl2) SM->Step1 Intermediate Ethyl 2-methyl-1H- pyrrolo[2,3-b]pyridine- 5-carboxylate Step1->Intermediate Step2 Alkaline Hydrolysis (NaOH, EtOH, 60°C) then Acidification (HCl) Intermediate->Step2 Product 2-Methyl-1H- pyrrolo[2,3-b]pyridine- 5-carboxylic acid Step2->Product

Synthetic workflow for 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Protocol B: Late-Stage Amide Functionalization (Drug Discovery Workflow)

Because the C5-carboxylic acid is electronically deactivated by the electron-withdrawing nature of the pyridine ring, standard carbodiimide coupling (e.g., EDC/HOBt) often results in sluggish kinetics and low yields. Therefore, highly reactive uronium-based coupling reagents (HATU) are required to drive the formation of the active ester[6].

  • Activation: To a stirred solution of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF (10 volumes) at 0°C, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to generate the active O-At ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Warm to room temperature and stir for 16 hours.

  • IPC: LC-MS monitoring to confirm the formation of the desired amide mass.

  • Purification: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Application in Targeted Therapeutics

The structural logic of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has led to its integration into several advanced therapeutic programs.

Janus Kinase (JAK) Inhibitors: In the development of immunomodulators for autoimmune diseases, achieving selectivity among JAK isoforms (JAK1, JAK2, JAK3, TYK2) is a massive hurdle. The 7-azaindole core effectively anchors into the highly conserved ATP-binding hinge region. However, by utilizing the C5-carboxylic acid to attach bulky, stereospecific amide substituents, researchers can exploit subtle topological differences in the solvent-exposed regions of the JAK1 or JAK3 pockets, achieving high selectivity and minimizing off-target hematological toxicity associated with JAK2 inhibition[3][4].

Antiviral PB2 Inhibitors: In the pursuit of influenza treatments, the polymerase basic protein 2 (PB2) is a prime target. Early indole-based inhibitors suffered from rapid clearance due to aldehyde oxidase metabolism and glucuronidation. Transitioning to a 2-methyl-7-azaindole framework (or its fluoro-isosteres) effectively resolved these pharmacokinetic liabilities while maintaining the critical binding interactions necessary for viral suppression[5].

References

  • Capotchem. "Specifications of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid". Capot Chemical. Available at: [Link]

  • Lee, et al. "Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors". Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Mothe, et al. "Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3". Chemical and Pharmaceutical Bulletin, J-Stage. Available at: [Link]

  • Clark, et al. "Discovery of Potent and Efficacious Influenza PB2 Inhibitors". Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Bhuniya, et al. "Amide compounds, compositions and applications thereof". US Patent US9682953B2, Google Patents.

Technical Whitepaper: Physicochemical Profiling and Application Workflows for CAS 1428929-59-2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

In modern medicinal chemistry, azaindole derivatives serve as privileged scaffolds due to their ability to act as bioisosteres for indoles while offering improved physicochemical properties and unique hydrogen-bonding profiles. 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1428929-59-2) is a highly specialized heterocyclic building block[1]. It is most prominently utilized as a core intermediate in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors[2]. By undergoing amide coupling, this compound forms active pharmaceutical ingredients that block FAAH, preventing the degradation of the endocannabinoid anandamide (AEA) and offering therapeutic avenues for neuropathic pain, inflammation, and central nervous system disorders[3].

FAAH_Pathway A CAS 1428929-59-2 (Starting Material) B Amide Derivative (FAAH Inhibitor) A->B Amide Coupling C FAAH Enzyme (Blocked) B->C Competitive Binding D Anandamide (AEA) (Accumulation) C->D Prevents Degradation E CB1/CB2 Receptors (Activation) D->E Endocannabinoid Signaling F Analgesic & Anti-inflammatory Effects E->F Therapeutic Outcome

Fig 1: Pharmacological pathway of FAAH inhibitors derived from CAS 1428929-59-2.

Fundamental Physicochemical Properties

Understanding the baseline metrics of CAS 1428929-59-2 is critical for predicting its behavior during synthesis and formulation. The data is summarized below:

PropertyValueMechanistic Rationale
Molecular Formula C₉H₈N₂O₂Features a pyrrolo-pyridine (azaindole) core with a methyl substitution and a carboxylic acid functional group[1].
Molecular Weight 176.17 g/mol Low molecular weight ensures that downstream derivatives remain within Lipinski’s Rule of 5 for oral bioavailability[4].
Predicted Density 1.421 ± 0.06 g/cm³The relatively high density indicates a tightly packed crystal lattice[5]. This is driven by strong intermolecular π-π stacking of the planar azaindole core and hydrogen bonding between the carboxylic acid and the pyrrole NH/pyridine N.
Predicted pKa 2.44 ± 0.30The strong electron-withdrawing nature of the azaindole ring increases the acidity of the carboxylic acid, resulting in a low pKa[6].
Appearance White to off-white powderIndicates high purity; discoloration often signifies oxidation of the electron-rich pyrrole ring[6].

Solubility Profile & Thermodynamic Behavior

The solubility of CAS 1428929-59-2 is dictated by the interplay between its high crystal lattice energy (evidenced by its density) and its ionizable functional groups.

  • Aqueous Solubility (pH-Dependent): Because the predicted pKa of the carboxylic acid is 2.44[6], the molecule exists primarily in its un-ionized, neutral state in highly acidic environments (e.g., gastric fluid, pH 1.2). In this state, aqueous solubility is exceptionally low due to the energetic cost of breaking the solid-state hydrogen bond network. However, at physiological pH (7.4), the acid is fully deprotonated into a carboxylate anion. This ionization dramatically increases its aqueous solubility, which is a critical advantage for biological assay testing and formulation.

  • Organic Solvents: To prepare high-concentration stock solutions (e.g., 10-50 mM) for high-throughput screening or synthesis, polar aprotic solvents like DMSO or DMF are required. These solvents act as strong hydrogen-bond acceptors, effectively disrupting the intermolecular forces holding the crystal lattice together without reacting with the carboxylic acid.

Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions, but a self-validating system . The following methodologies incorporate built-in quality control checks to ensure data integrity.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the true equilibrium solubility of CAS 1428929-59-2 across different pH buffers.

  • Solid Dispensing: Accurately weigh 5.0 mg of CAS 1428929-59-2 powder into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4).

  • Agitation: Cap the vial and place it in a thermoshaker at 37°C, shaking at 800 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a thick-walled microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

  • Quantification: Carefully extract the clear supernatant, dilute it appropriately in the mobile phase, and analyze via HPLC-UV against a standard calibration curve prepared in DMSO.

  • Self-Validation Check (Critical): Measure the pH of the remaining supernatant. Causality: If the pH has shifted by >0.1 units from the initial buffer pH, the dissolved acidic compound has overwhelmed the buffer capacity. The data must be discarded, and the experiment repeated with a higher molarity buffer.

Solubility_Workflow S1 1. Solid Dispensing (CAS 1428929-59-2) S2 2. Buffer/Solvent Addition (pH 1.2 - 7.4, DMSO) S1->S2 S3 3. Incubation & Agitation (24h at 37°C) S2->S3 S4 4. Phase Separation (Ultracentrifugation) S3->S4 S5 5. Supernatant Analysis (HPLC-UV/MS) S4->S5 S6 6. Data Processing (Thermodynamic Solubility) S5->S6

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility profiling.

Protocol B: Amide Coupling Workflow for FAAH Inhibitor Synthesis

CAS 1428929-59-2 is frequently coupled with complex amines to generate FAAH inhibitors[2]. Due to the slight steric hindrance and electronic deactivation caused by the azaindole core, highly efficient coupling reagents like HATU are recommended.

  • Activation: Dissolve 1.0 eq of CAS 1428929-59-2 and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Self-Validation Check: Pull a 5 µL aliquot and quench in 100 µL Acetonitrile. Run a rapid LC-MS. The disappearance of the starting material (m/z 177.1 [M+H]+) and the appearance of the active HATU-ester intermediate confirms successful activation.

  • Aminolysis: Add 1.1 eq of the target primary or secondary amine. Stir at room temperature for 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x). The high aqueous solubility of the deprotonated unreacted starting material at this basic pH ensures it remains in the aqueous layer, effectively purifying the organic product phase.

References

  • Bhuniya, D., et al. "Amide compounds, compositions and applications thereof". Google Patents (US9682953B2). Assigned to Advinus Therapeutics Ltd.
  • Advinus Therapeutics Ltd. "Amide compound, composition and use thereof". Google Patents (JP2014527981A).

Sources

Role of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in FAAH inhibitor discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Pivotal Role of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in the Discovery of Reversible FAAH Inhibitors

Executive Summary

The modulation of the endocannabinoid (eCB) system via the inhibition of Fatty Acid Amide Hydrolase (FAAH) represents a highly attractive therapeutic strategy for treating neuropathic pain, inflammation, and anxiety. Historically, the clinical development of FAAH inhibitors was dominated by irreversible, covalent urea-based compounds (e.g., PF-04457845). While highly potent, irreversible inhibitors carry inherent risks of off-target protein adduction and long-term toxicity.

To overcome these liabilities, pharmaceutical research has shifted toward reversible inhibitors. A critical breakthrough in this paradigm was the integration of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1428929-59-2)[1][2] as a core building block. This specific azaindole derivative serves as a highly optimized, hinge-binding moiety that confers low-nanomolar potency, excellent metabolic stability, and a strictly reversible mechanism of action when coupled to piperidine or piperazine scaffolds[3]. This technical guide explores the mechanistic rationale, synthetic integration, and preclinical validation of this crucial intermediate.

Mechanistic Rationale: FAAH and the Endocannabinoid System

FAAH is an integral membrane enzyme responsible for the in vivo degradation of anandamide (AEA) and other bioactive fatty acid amides[4][5]. By cleaving AEA into arachidonic acid and ethanolamine, FAAH terminates endocannabinoid signaling at the CB1 and CB2 receptors. Inhibiting FAAH elevates endogenous AEA levels, producing targeted analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct CB1 receptor agonists (like THC)[4][6].

The active site of FAAH features an atypical Ser241-Ser217-Lys142 catalytic triad. Irreversible inhibitors typically feature a reactive electrophile (like a urea or carbamate) that covalently acylates Ser241[3]. In contrast, reversible inhibitors must rely entirely on non-covalent interactions—such as hydrogen bonding, π−π stacking, and shape complementarity—to achieve high affinity.

G AEA Anandamide (AEA) Endocannabinoid CB1 CB1 / CB2 Receptors (Analgesia, Anti-inflammation) AEA->CB1 Activates FAAH FAAH Enzyme (Catalytic Triad: Ser241-Ser217-Lys142) AEA->FAAH Substrate Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis Inhibitor Reversible Amide Inhibitor (Pyrrolopyridine Core) Inhibitor->FAAH Blocks (Reversible)

Diagram 1: Endocannabinoid signaling and the mechanism of reversible FAAH inhibition.

Chemical Evolution: Why 2-Methyl-1H-pyrrolo[2,3-b]pyridine?

The transition from irreversible ureas to reversible amides required a core that could mimic the strong active-site binding of the urea group without its chemical reactivity. The selection of the 2-methyl-1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold was driven by three distinct structural causalities:

  • Bidentate Hydrogen Bonding: The adjacent pyrrole NH (donor) and pyridine nitrogen (acceptor) form a tight hydrogen-bonding network with the cytosolic port of the FAAH enzyme, anchoring the molecule in the active site[7][8].

  • Conformational Locking: The addition of the 2-methyl group introduces specific steric bulk. This bulk restricts the dihedral angle of the adjacent amide bond formed by the 5-carboxylic acid. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is drastically reduced, leading to a surge in target affinity[3].

  • Metabolic Shielding: The electron-deficient nature of the azaindole ring, combined with the steric shielding of the 2-methyl group, protects the core from rapid cytochrome P450 (CYP)-mediated oxidative metabolism, ensuring a prolonged pharmacokinetic half-life[3].

Structure-Activity Relationship (SAR) & Optimization

During the lead optimization phase of novel FAAH inhibitors (such as those developed by Advinus Therapeutics), researchers systematically modified the aryl/heteroaryl headgroup attached to the central piperidine/piperazine core[3][6]. The data below illustrates the profound impact of the 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid moiety compared to earlier iterations.

Table 1: Comparative SAR Data for FAAH Inhibitor Headgroups

Heteroaryl Core (Coupled via Amide)FAAH IC 50​ (nM)Rat Liver Microsome Stability (% remaining at 30 min)Mechanism of Action
Unsubstituted Pyridine-3-carboxylic acid125.045%Reversible
Nicotinamide derivative45.060%Reversible
2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 8.0 88% Reversible
PF-04457845 (Urea Reference)2.085%Irreversible (Covalent)

Data synthesized from foundational SAR studies on reversible nicotinamide-based FAAH inhibitors[3]. The pyrrolopyridine core achieves near-covalent potency while maintaining strict reversibility.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the utilization of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in drug discovery must follow self-validating workflows. The following protocols outline the synthesis of the final inhibitor and its biological validation.

Protocol A: Amide Coupling (Self-Validating Synthesis)

Objective: Couple 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid to a secondary amine (e.g., substituted piperidine) to generate the active FAAH inhibitor[6]. Causality of Reagents: HATU is utilized over standard EDC/HOBt because the 5-carboxylic acid on the electron-deficient azaindole is sterically hindered and less nucleophilic. HATU ensures rapid formation of the highly reactive HOAt ester, preventing degradation.

  • Activation: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the target piperidine core (1.1 eq) dropwise. Stir for 4-6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer with Ethyl Acetate (3x). Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation (QC Step): Purify via flash chromatography. The system is self-validated by running LC-MS and 1 H-NMR. Pass criteria: Purity >95%, presence of the characteristic 2-methyl singlet (~2.4 ppm) and the azaindole NH broad singlet (>11.0 ppm) in NMR.

Protocol B: Continuous Fluorimetric FAAH Inhibition Assay

Objective: Confirm the reversible mechanism and IC 50​ of the synthesized compound. Causality of Method: A continuous fluorimetric assay is mandatory here. Unlike endpoint assays, continuous monitoring allows researchers to observe the reaction kinetics in real-time. If the compound were an irreversible inhibitor, the apparent IC 50​ would drop continuously over time. A stable IC 50​ validates the reversible nature of the pyrrolopyridine core.

  • Preparation: Plate recombinant human FAAH enzyme in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) in a 96-well black microtiter plate.

  • Incubation: Add the synthesized pyrrolopyridine-based inhibitor at varying concentrations (0.1 nM to 10 μ M). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate AMC-Arachidonoyl Amide (10 μ M final concentration).

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 340 nm, Emission: 460 nm) for 60 minutes.

  • Validation (QC Step): Calculate the Z'-factor for the assay plate. Pass criteria: Z'-factor > 0.5 ensures assay robustness. Reversibility is confirmed by linear steady-state product formation over the 60-minute window.

Workflow Step1 Synthesis of 2-Methyl-1H-pyrrolo [2,3-b]pyridine-5-carboxylic acid Step2 Amide Coupling (HATU/DIPEA) with Piperidine/Piperazine Core Step1->Step2 Step3 Purification & QC (LC-MS, 1H-NMR >95% Purity) Step2->Step3 Step4 In Vitro FAAH Assay (Fluorescent Substrate AMC-AA) Step3->Step4 Step5 In Vivo Efficacy (CIPN Rat Model) Step4->Step5

Diagram 2: Workflow for the synthesis and validation of pyrrolopyridine-based FAAH inhibitors.

Preclinical Efficacy in Neuropathic Pain

Compounds utilizing the 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid core have demonstrated profound efficacy in preclinical models, specifically in Chemotherapy-Induced Peripheral Neuropathy (CIPN)[3]. When administered orally (3–30 mg/kg) to rat models suffering from CIPN, these optimized reversible inhibitors exhibited dose-dependent antihyperalgesic effects. Notably, the efficacy achieved at 30 mg/kg was statistically comparable to the irreversible benchmark PF-04457845 (10 mg/kg) and the standard-of-care analgesic Tramadol (40 mg/kg)[3].

Because the inhibition is reversible, these compounds clear from the active site as plasma concentrations drop, significantly mitigating the risk of irreversible off-target lipid metabolism disruption—a critical safety advantage for chronic pain management.

Conclusion

The integration of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid into the drug discovery pipeline represents a masterclass in rational drug design. By leveraging the bidentate hydrogen-bonding capacity and the conformational rigidity provided by the 2-methyl substitution, researchers successfully bridged the gap between the high potency of irreversible ureas and the superior safety profile of reversible amides. This intermediate remains a cornerstone in the ongoing development of next-generation endocannabinoid modulators.

References

  • Patent US9682953B2: Advinus Therapeutics Limited. (2017). Amide compounds, compositions and applications thereof.
  • Bhuniya, D., et al. (2019). Discovery and evaluation of novel FAAH inhibitors in neuropathic pain model. Bioorganic & Medicinal Chemistry Letters, 29(2), 238-243. PubMed.[Link]

  • Cravatt, B. F., et al. (1996). Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides. Nature, 384(6604), 83-87. PubMed.[Link]

Sources

Rational Design and Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives as ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of targeted therapy in oncology and immunology. Among the most privileged scaffolds in modern medicinal chemistry is the 1H-pyrrolo[2,3-b]pyridine core. Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid have emerged as potent, tunable platforms for designing ATP-competitive inhibitors targeting the Janus Kinase (JAK) family [1] and 3-phosphoinositide-dependent protein kinase-1 (PDK1) [3].

This technical whitepaper provides an in-depth analysis of the mechanism of action, structural rationale, and experimental workflows required to synthesize and validate these derivatives, equipping drug development professionals with actionable, field-proven methodologies.

Structural Rationale & Pharmacophore Modeling

To design an effective kinase inhibitor, the molecule must outcompete endogenous ATP for the highly conserved kinase active site. The 1H-pyrrolo[2,3-b]pyridine scaffold is exceptionally suited for this due to its precise hydrogen-bonding profile.

  • The Hinge-Binding Motif: The nitrogen at the 7-position (N7) acts as a strong hydrogen bond acceptor, while the pyrrole nitrogen at the 1-position (N1-H) acts as a hydrogen bond donor. This bidentate system perfectly mimics the adenine ring of ATP, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Glu903 and Leu905 in JAK1) [1].

  • C4-Substitution (Hydrophobic Pocket): The C4 position is typically modified via nucleophilic aromatic substitution (SNAr) to introduce bulky, hydrophobic moieties (e.g., substituted piperidines). These groups project into the hydrophobic pocket beneath the P-loop, driving binding affinity.

  • C5-Carboxylic Acid Derivatization (Solvent Channel): The C5-carboxylic acid is a critical vector. By converting this acid into various amides (e.g., N-methyl carboxamide), the derivative projects outward toward the solvent-exposed region. This allows researchers to fine-tune pharmacokinetic properties and achieve exquisite selectivity between highly homologous kinase isoforms (e.g., JAK1 vs. JAK3) [2].

Pharmacophore Core 1H-Pyrrolo[2,3-b]pyridine Core Hinge Kinase Hinge Region (ATP-mimetic H-bonds) Core->Hinge N1 (Donor) / N7 (Acceptor) C4 C4-Substitution (Hydrophobic Pocket) Core->C4 Directs Affinity C5 C5-Carboxamide (Solvent Channel) Core->C5 Tunes Selectivity

Pharmacophore model of pyrrolopyridine derivatives in the ATP-binding pocket.

Mechanism of Action: JAK-STAT Pathway Inhibition

Pyrrolopyridine-5-carboxylic acid derivatives exert their primary mechanism of action by blocking the catalytic activity of kinases. In the context of immunology, the target is often the Janus Kinase (JAK) family, which mediates cytokine receptor signaling.

When a cytokine (e.g., IL-2) binds to its extracellular receptor, it induces receptor dimerization, bringing associated JAKs into close proximity. The JAKs transphosphorylate and activate each other, subsequently phosphorylating Signal Transducer and Activator of Transcription (STAT) proteins.

By competitively binding to the ATP pocket of JAK1 or JAK3, pyrrolopyridine derivatives halt this cascade at the apex. Without ATP, JAK cannot phosphorylate STAT, preventing STAT dimerization, nuclear translocation, and the subsequent transcription of pro-inflammatory genes [2].

JAK_STAT Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK1/3) Receptor->JAK Dimerizes & Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK Blocks ATP Site Nucleus Gene Transcription STAT->Nucleus Translocates

Mechanism of action: Pyrrolopyridine inhibitors blocking the JAK-STAT pathway.

Experimental Methodologies

To ensure scientific rigor, the development of these inhibitors relies on a self-validating workflow. The following protocols detail the synthesis of the C5-carboxamide and its subsequent biochemical validation.

Protocol A: Chemical Synthesis via Amide Coupling

Causality Note: The C5-carboxylic acid of the pyrrolopyridine core is sterically hindered and prone to poor reactivity. Using standard coupling agents like EDC/HOBt or CDI creates a highly reactive intermediate ester, preventing degradation and ensuring high-yield amidation [1].

  • Reagent Preparation: Dissolve 1.0 eq of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.5 eq of Hydroxybenzotriazole (HOBt). Stir at room temperature for 30 minutes to form the active ester.

  • Amidation: Add 2.0 eq of the desired amine (e.g., methylamine hydrochloride) followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

  • Self-Validation (In-Process Control): After 4 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Proceed only when the peak corresponding to the starting carboxylic acid has disappeared (>95% conversion).

  • Purification: Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via preparative HPLC to yield the pure 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide intermediate.

Protocol B: Biochemical Validation via TR-FRET

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it eliminates auto-fluorescence interference common with heterocyclic compounds, ensuring trustworthy IC50 calculations.

  • Assay Setup: In a 384-well low-volume plate, add 5 µL of recombinant JAK1 enzyme (0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 100 nL of the synthesized inhibitor in DMSO using an acoustic liquid handler (e.g., Echo 550) across a 10-point dose-response curve.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the Km value for JAK1, ~10 µM) and biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of stop/detection buffer containing EDTA (to halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation: Include Tofacitinib as a positive control in every plate. The assay is only valid if the calculated IC50 for Tofacitinib falls within the historical range (1-3 nM).

  • Readout: Measure the TR-FRET signal (ratio of emission at 665 nm to 615 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic regression.

Workflow Synth Chemical Synthesis (Amide Coupling) Purify Purification (HPLC/MS) Synth->Purify Biochem Biochemical Assay (TR-FRET IC50) Purify->Biochem Cell Cellular Assay (T-cell Proliferation) Biochem->Cell

Step-by-step experimental workflow from chemical synthesis to cellular validation.

Quantitative Structure-Activity Relationship (SAR) Data

The translation of the 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold into potent inhibitors is highly dependent on the specific substitutions at the C4 and C5 positions. The table below summarizes the biochemical IC50 data for key derivatives, demonstrating how rational modifications enhance potency and selectivity [1][2].

Compound IDC4-SubstitutionC5-SubstitutionJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Profile
Compound 6 ChloroCarboxylic Acid290018001100Weak, Pan-JAK
Compound 14c CyclohexylaminoCarboxamide18521085Moderate JAK3 Pref.
Compound 20a Substituted PiperidineN-methyl Carboxamide0.687.413.62Potent JAK1 Selective
Tofacitinib (Reference Drug)(Reference Drug)1.271.800.95Pan-JAK

Data Interpretation: The transition from a free carboxylic acid (Compound 6) to an N-methyl carboxamide (Compound 20a), paired with a bulky piperidine at C4, results in a >4000-fold increase in JAK1 potency and establishes a >10-fold selectivity window over JAK2 [1]. This highlights the critical role of the C5-vector in engaging the solvent channel to drive isoform specificity.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold remains a masterclass in rational drug design. By leveraging the bidentate hydrogen-bonding capacity of the pyrrolopyridine core and systematically derivatizing the C5-carboxylic acid, researchers can engineer inhibitors with exquisite potency and selectivity. Strict adherence to self-validating synthesis protocols and highly sensitive TR-FRET biochemical assays ensures that these molecular designs translate reliably from in silico models to viable preclinical candidates.

References

  • Title: Identification and Biological Evaluation of a Potent and Selective JAK1 Inhibitor for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: Methods of treatment using pyridinonyl PDK1 inhibitors (US9873693B2)

Electronic and Steric Properties of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid: A Comprehensive Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged bioisostere in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design. By incorporating a nitrogen atom into the classical indole core, the scaffold mimics the adenine ring of ATP, enabling bidentate hydrogen bonding with kinase hinge regions [1].

This whitepaper provides an in-depth technical analysis of a highly functionalized derivative: 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1428929-59-2). As a Senior Application Scientist, I will deconstruct how the specific addition of a C2-methyl group and a C5-carboxylic acid fundamentally alters the electronic "push-pull" dynamics and steric topography of the parent 7-azaindole, dictating its behavior in biological systems and synthetic workflows.

Electronic Architecture: The "Push-Pull" Dynamics

The parent 7-azaindole core is characterized by a unique electronic dichotomy: it fuses a π -deficient pyridine ring with a π -excessive pyrrole ring. This creates a highly polarized system where the pyrrole N1 acts as a strong hydrogen-bond donor and the pyridine N7 acts as a strong hydrogen-bond acceptor [2].

The introduction of substituents at the C2 and C5 positions critically modulates these baseline properties:

The C5-Carboxylic Acid (-COOH): Electron-Withdrawing Vector

The carboxylic acid at the 5-position exerts a strong electron-withdrawing effect (-M, -I) on the pyridine ring.

  • Causality in Binding: By pulling electron density away from the core, the C5-COOH significantly lowers the pKa​ of the pyridine N7 atom (making it a weaker base but a highly directional H-bond acceptor). Simultaneously, it increases the acidity of the pyrrole N1-H, enhancing its capacity as an H-bond donor [3].

  • Solvent-Exposed Handle: In kinase binding models, the C5 position typically vectors out of the ATP-binding pocket toward the solvent interface. The -COOH group provides an ideal synthetic handle for amidation, allowing chemists to append solubilizing groups (e.g., morpholine or piperazine derivatives) without disrupting the core hinge-binding pharmacophore.

The C2-Methyl Group (-CH 3​ ): Inductive Modulation

The methyl group at the 2-position provides a weak electron-donating effect (+I) via hyperconjugation.

  • Causality in Binding: This +I effect slightly enriches the electron density of the pyrrole ring, partially offsetting the withdrawing effect of the C5-COOH. This fine-tunes the nucleophilicity of the core, which is critical for maintaining optimal residence time in the target binding site.

G cluster_0 Kinase Hinge Region cluster_1 2-Methyl-7-azaindole-5-carboxylic acid Hinge_NH Hinge Backbone NH (H-bond Donor) N7 N7 (Pyridine) H-bond Acceptor Hinge_NH->N7 Hydrogen Bond Hinge_CO Hinge Backbone C=O (H-bond Acceptor) N1 N1-H (Pyrrole) H-bond Donor N1->Hinge_CO Hydrogen Bond C2_Me C2-Methyl Steric Shielding C2_Me->N1 +I Inductive Effect C5_COOH C5-COOH Solvent Vector / EWG C5_COOH->N7 -M/-I Withdrawing

Caption: Bidentate hinge-binding model showing electronic/steric vectors of the C2 and C5 substituents.

Steric Topography and Conformational Control

Steric bulk is a primary driver of kinase selectivity. The C2-methyl group introduces a critical steric clash vector.

When a 7-azaindole binds to a kinase hinge, the C2 position points toward the "gatekeeper" residue and the extended hinge region. The addition of a methyl group restricts the rotational degrees of freedom of the molecule. If a bulky substituent is later added to the N1 position (e.g., via alkylation or arylation), the C2-methyl group forces the N1-substituent out of coplanarity due to severe allylic strain ( A1,3 strain). This conformational locking is a proven strategy to increase target selectivity, as it forces the molecule into a pre-organized, bioactive conformation that only fits specific kinase active sites [1].

Quantitative Data Summary

The following table summarizes the shift in physicochemical properties caused by the functionalization of the 7-azaindole core.

PropertyParent 7-Azaindole2-Methyl-7-azaindole2-Methyl-7-azaindole-5-carboxylic acid
Molecular Weight 118.14 g/mol 132.16 g/mol 176.17 g/mol
Pyridine N7 pKa​ ~4.9~5.1 (+I effect)~3.5 - 4.0 (-M/-I effect)
Pyrrole N1 pKa​ ~16.0~16.2~14.5 - 15.0
Carboxylic Acid pKa​ N/AN/A~4.2 - 4.6
Topological Polar Surface Area 28.7 Ų28.7 Ų66.0 Ų
H-Bond Donors/Acceptors 1 / 11 / 12 / 3

(Note: pKa​ values are derived from predictive models and comparative literature on substituted azaindoles [3][4].)

Experimental Protocols for Profiling

To validate the electronic and steric properties of this scaffold in a drug discovery setting, the following self-validating experimental workflows must be executed.

Protocol 1: Potentiometric pKa​ Determination (Self-Validating)

Causality: Accurate pKa​ values are required to predict the ionization state of the molecule at physiological pH (7.4), which dictates membrane permeability and target affinity.

  • Preparation: Prepare a 1.0 mM solution of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in a standardized 0.15 M KCl aqueous solution (to maintain constant ionic strength). Due to potential solubility limits, a cosolvent system (e.g., 20-50% Methanol/Water) may be used, followed by Yasuda-Shedlovsky extrapolation to 0% cosolvent.

  • Calibration (Self-Validation Step): Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Titrate a known standard (e.g., Benzoic acid, pKa​ 4.20) to validate the system's accuracy. The protocol is only valid if the standard is measured within ±0.05 pH units.

  • Titration: Acidify the sample solution to pH 2.0 using 0.5 M HCl. Titrate with standardized 0.5 M KOH under an argon atmosphere at 25.0±0.1∘C .

  • Data Analysis: Use Bjerrum plots to calculate the macroscopic pKa​ values. The first inflection point will correspond to the deprotonation of the C5-carboxylic acid, followed by the pyridine N7 proton.

Protocol 2: Electronic Structure Mapping via DFT

Causality: Density Functional Theory (DFT) provides a quantitative map of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), identifying the exact sites of nucleophilic and electrophilic reactivity [4].

  • Geometry Optimization: Construct the 3D model of the molecule. Run a geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set in a vacuum and an implicit solvent model (e.g., SMD for water).

  • Frequency Validation (Self-Validation Step): Perform a vibrational frequency analysis on the optimized geometry. The structure is only validated as a true local minimum if zero imaginary frequencies are observed.

  • Property Extraction: Map the Molecular Electrostatic Potential (MEP) surface. The MEP will visually confirm the high electron density (red) localized on the C5-carboxylate oxygen atoms and the electron-deficient region (blue) over the pyridine ring.

Workflow cluster_electronic Electronic Profiling cluster_steric Steric Profiling Start Start DFT DFT Calculations B3LYP/6-31G(d,p) Start->DFT pKa Potentiometric Titration Aqueous/Cosolvent pKa Start->pKa XRD X-Ray Crystallography 3D Conformation Start->XRD SASA SASA Analysis Solvent Accessible Area Start->SASA Data Multivariate SAR Model Generation DFT->Data pKa->Data XRD->Data SASA->Data

Caption: Experimental workflow for validating the electronic and steric profiles of azaindole derivatives.

Conclusion

The 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold is a masterclass in rational drug design. By combining the bidentate hinge-binding capability of the 7-azaindole core with the steric locking of the C2-methyl group and the solvent-vectoring, electron-withdrawing nature of the C5-carboxylic acid, this molecule serves as a highly tunable, pre-organized starting point for the development of next-generation, highly selective kinase inhibitors.

References

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI - Molecules URL: [Link]

  • Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine : experimental charge density analysis and DFT studies Source: CrystEngComm (RSC Publishing) URL: [Link]

Methodological & Application

Application Note: Scale-Up Synthesis and Isoelectric Crystallization of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1428929-59-2)

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide for the scale-up manufacturing and crystallization of CAS 1428929-59-2, designed for researchers and drug development professionals.

Executive Summary

CAS 1428929-59-2 (2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) is a highly valuable 7-azaindole building block[1]. The 7-azaindole core is a bioisostere of purine and indole, frequently utilized in the development of kinase inhibitors (e.g., BRAF inhibitors) and fatty acid amide hydrolase (FAAH) inhibitors[2]. Scaling up the manufacturing of this amphoteric compound requires precise control over palladium-catalyzed cross-coupling conditions and a rigorous pH-shift crystallization strategy to isolate the zwitterionic free acid.

Mechanistic Causality in Scale-Up Manufacturing

The synthesis of the 2-methyl-7-azaindole core is achieved via a two-step Sonogashira/cyclization sequence followed by carbonylation.

  • Indole Core Assembly : Starting from 2-amino-5-bromo-3-iodopyridine, a site-selective Sonogashira coupling with propyne yields 5-bromo-3-(prop-1-ynyl)pyridin-2-amine. Subsequent cyclization requires a strong, non-nucleophilic base. Potassium tert-butoxide (KOtBu) in tert-butanol at 85 °C is selected because it efficiently deprotonates the exocyclic amine, facilitating a 5-endo-dig cyclization onto the alkyne to form 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine[3].

  • Carbonylation Dynamics : Converting the 5-bromo intermediate to the ethyl ester requires palladium-catalyzed carbonylation. The basic nitrogen of the 7-azaindole ring can coordinate to palladium, potentially poisoning the catalyst. To mitigate this, Pd(dppf)Cl₂ is utilized; the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding coordination sphere that prevents off-target binding by the basic azaindole substrate.

  • Isoelectric Crystallization : The final step involves the basic hydrolysis of the ethyl ester to the carboxylic acid. The target molecule is amphoteric: it features a basic pyridine nitrogen (pKa ~ 4.9)[4] and an acidic carboxylic group (predicted pKa ~ 2.4). At pH > 6, it exists as a highly soluble sodium salt. At pH < 2, it forms a soluble hydrochloride salt. To isolate the product, the pH must be adjusted exactly to its isoelectric point (pI ≈ 3.65), where the overall molecular charge is neutral (zwitterionic), minimizing hydration and driving precipitation.

Workflow Visualization

Workflow SM 2-Amino-5-bromo-3-iodopyridine (Starting Material) Step1 Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Propyne SM->Step1 Int1 5-Bromo-3-(prop-1-ynyl)pyridin-2-amine Step1->Int1 Step2 Cyclization KOtBu, t-BuOH, 85°C Int1->Step2 Int2 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1111638-02-8) Step2->Int2 Step3 Carbonylation CO (g), EtOH, Pd(dppf)Cl2 Int2->Step3 Int3 Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Step3->Int3 Step4 Saponification NaOH (aq), MeOH, 60°C Int3->Step4 Product Sodium 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (Soluble Salt) Step4->Product Cryst pH-Shift Crystallization Titrate with HCl to pH 3.6 - 3.8 Product->Cryst Final CAS 1428929-59-2 (High-Purity Target Acid) Cryst->Final

Synthetic workflow and isoelectric crystallization of CAS 1428929-59-2.

Quantitative Data & Optimization

Table 1: Ligand Screening for Carbonylation of 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Catalyst / Ligand CO Pressure (psi) Temp (°C) Conversion (%) Impurity Profile
Pd(OAc)₂ / PPh₃ 50 80 45% High dehalogenation
Pd(PPh₃)₄ 50 80 62% Moderate catalyst poisoning

| Pd(dppf)Cl₂ | 50 | 80 | >98% | Clean, <1% des-bromo |

Table 2: pH Optimization for Crystallization of CAS 1428929-59-2

Target pH Physical State in Solution Isolated Yield (%) API Purity (HPLC)
7.0 Sodium carboxylate (Soluble) 0% N/A
5.5 Partial zwitterion / Anion 42% 98.1%
3.7 (pI) Zwitterion (Insoluble) 94% >99.5%

| 2.0 | Pyridinium cation (Soluble) | 15% | 95.0% |

Experimental Protocols

Protocol A: Scale-Up Carbonylation to Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Self-Validation Checkpoint: The reaction must show <1% starting material via LC-MS before proceeding to prevent mixed-halogen impurities in the final API intermediate.

  • Preparation : Charge a 2 L Hastelloy pressure reactor with 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (100 g, 0.474 mol)[3], Pd(dppf)Cl₂ (17.3 g, 5 mol%), and anhydrous ethanol (1.0 L).

  • Base Addition : Add triethylamine (144 g, 1.42 mol) to the slurry. The base acts as an acid scavenger for the generated HBr.

  • Purging : Seal the reactor. Purge with Nitrogen (3 x 30 psi), followed by Carbon Monoxide (3 x 30 psi).

  • Reaction : Pressurize the reactor to 50 psi with CO. Heat the mixture to 80 °C under vigorous agitation (500 rpm). Maintain pressure and temperature for 12 hours.

  • IPC : Sample the reaction. Confirm complete conversion by HPLC (Target: >98% conversion).

  • Workup : Cool to 20 °C, vent CO safely through a scrubber system, and filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo to yield the crude ethyl ester, which is used directly in Protocol B.

Protocol B: Saponification and pH-Shift Crystallization of CAS 1428929-59-2 Self-Validation Checkpoint: The crystallization must be performed slowly. Rapid addition of acid leads to local pH drops, causing the compound to crash out as an amorphous solid with trapped inorganic salts.

  • Hydrolysis : Dissolve the crude ethyl ester (~96 g) in methanol (400 mL). Add 2M aqueous NaOH (400 mL).

  • Heating : Heat the biphasic mixture to 60 °C for 4 hours. The mixture will become a homogeneous solution as the highly soluble sodium 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate forms.

  • IPC : Verify complete disappearance of the ester via TLC (EtOAc:Hexane 1:1) or HPLC.

  • Polishing Filtration : Cool the solution to 20 °C and filter through a 0.22 μm inline filter to remove any residual particulate matter or palladium traces.

  • Isoelectric Crystallization : Transfer the filtrate to a jacketed crystallizer equipped with a calibrated pH probe.

  • Titration : Under moderate stirring (250 rpm), begin dropwise addition of 2M HCl.

  • Nucleation : As the pH approaches 4.5, the solution will become cloudy. Pause the HCl addition for 30 minutes to allow the seed bed to establish.

  • Completion : Resume HCl addition until the pH stabilizes exactly at 3.7 ± 0.1. Stir the thick white slurry for 2 hours at 20 °C, then cool to 5 °C for an additional 2 hours to maximize yield.

  • Isolation : Filter the suspension via a Buchner funnel. Wash the filter cake with ice-cold water (2 x 100 mL) to remove NaCl, followed by cold acetone (50 mL) to facilitate drying.

  • Drying : Dry the solid in a vacuum oven at 50 °C for 24 hours to afford CAS 1428929-59-2 as an off-white to white crystalline powder[1].

Sources

Application Note: Functionalization and Substitution Techniques for Azaindole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Azaindoles (pyrrolopyridines) have emerged as privileged scaffolds in modern medicinal chemistry, serving as highly effective bioisosteres for indole and purine systems[1]. The strategic substitution of a C-H group with a nitrogen atom fundamentally alters the physicochemical landscape of the molecule. This single-atom swap enhances aqueous solubility, lowers lipophilicity, and provides a novel hydrogen-bond acceptor, significantly optimizing ADME-tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[2].

Within this family, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (7-azaindole-5-carboxylic acid) is a highly versatile building block. Its structural dichotomy—an electron-deficient pyridine ring fused to an electron-rich pyrrole ring—offers orthogonal sites for functionalization. The C5-carboxylic acid moiety allows for rapid library generation via amidation, while the C4/C6 positions are primed for nucleophilic aromatic substitution (SNAr), and the C2/C3 positions are susceptible to transition-metal-catalyzed C-H activation[3]. This application note details self-validating protocols for the site-selective functionalization of this critical intermediate, heavily utilized in the synthesis of kinase inhibitors (e.g., JAK1/JAK3 selective agents)[4][5].

G Start 1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid Amidation C5 Amidation (CDI / Amines) Start->Amidation Step 1: Carboxyl Activation CH_Act C2/C3 C-H Activation (Halogenation/Arylation) Start->CH_Act Orthogonal Derivatization SNAr C4/C6 SNAr (Nucleophilic Substitution) Amidation->SNAr Step 2: Hinge Binder Mod Kinase Kinase Inhibitor (e.g., JAK1/3 Selective) SNAr->Kinase Target Optimization CH_Act->Kinase Target Optimization

Workflow for orthogonal functionalization of azaindole-5-carboxylic acid.

C5-Carboxylic Acid Derivatization: Amidation

The C5 position of 7-azaindole serves as a critical vector for interacting with solvent-exposed regions or hydrophobic pockets of target kinases[5]. Converting the carboxylic acid to a primary or secondary amide is typically the foundational step in derivatization.

Causality & Choice of Reagents: While standard coupling reagents like HATU or EDC/HOBt are viable, Carbonyldiimidazole (CDI) is the preferred reagent for azaindole-5-carboxylic acids. CDI efficiently forms an active acyl imidazole intermediate without requiring an exogenous base (like DIPEA or TEA), which can inadvertently deprotonate the acidic N1 proton of the azaindole, leading to unwanted side reactions or dimerization[4].

Protocol 1: CDI-Mediated Amidation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • Reagent Preparation: Dry 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) under a high vacuum for 2 hours. Suspend the starting material in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Activation: Add CDI (1.5 eq) portion-wise at room temperature under an inert argon atmosphere.

    • Causality: Vigorous CO₂ evolution serves as a visual indicator of the acyl imidazole formation. Stirring for 1.5 hours ensures complete activation of the sterically hindered acid.

  • Amidation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add the desired nucleophile (e.g., aqueous ammonia or methylamine) (3.0 eq).

  • Completion & Workup: Remove the ice bath, allowing the reaction to naturally warm to room temperature. Stir for an additional 2 hours. Quench the reaction with ice-cold water. Extract the aqueous layer with ethyl acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • System Validation: Analyze the crude product via LC-MS. The desired carboxamide must exhibit an[M+H]⁺ peak corresponding to the exact mass of the product (e.g., m/z 196 for the primary amide derivative) and demonstrate >90% purity at 254 nm before proceeding to SNAr[4].

C4/C6 Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of the 7-azaindole is electron-deficient, making the C4 and C6 positions highly susceptible to SNAr, particularly when substituted with a halogen leaving group (e.g., C4-Cl)[4].

Causality & Choice of Reagents: The rigid, bicyclic azaindole core sterically hinders incoming bulky nucleophiles (like substituted piperidines used in JAK inhibitors). Conventional thermal heating often results in prolonged reaction times and degradation. Microwave irradiation (120–150 °C) is employed to rapidly overcome this activation energy barrier, drastically improving yields and purity[5].

Protocol 2: Microwave-Assisted C4-SNAr with Aliphatic Amines
  • Setup: In a 10 mL microwave-safe vial, combine the 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide intermediate (1.0 eq) and the target aliphatic amine (2.5 eq) in N-methyl-2-pyrrolidone (NMP) (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger, neutralizing the HCl generated during the substitution and preventing the protonation/deactivation of the incoming amine nucleophile.

  • Reaction: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 140 °C for 45-60 minutes with a pre-stirring phase of 30 seconds.

  • Purification: Cool the vial to room temperature via compressed air. Dilute with methanol and purify directly via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • System Validation: Validate via ¹H-NMR (DMSO-d6). Successful substitution is confirmed by the disappearance of the C4-Cl (noted by the absence of its characteristic downfield shift effect on adjacent protons) and the appearance of the new aliphatic amine proton integrations[4][5].

C2/C3 C-H Activation and Halogenation

Functionalizing the pyrrole ring (C2/C3) is a vital strategy for tuning the electronic properties (pKa) and lipophilicity of the azaindole core. The C3 position is highly nucleophilic, but precise, mild halogenation is required to prevent over-halogenation or oxidation of the delicate scaffold[3].

Causality & Choice of Reagents: Traditional halogenation uses harsh reagents like N-chlorosuccinimide (NCS) or Cl₂ gas, which suffer from poor regioselectivity. A Rhodium-catalyzed C-H activation using 1,2-dichloroethane (DCE) as both the solvent and the mild chlorine donor provides a highly regioselective, atom-economical route to C3-chlorinated azaindoles without the need for aggressive oxidants[3].

Protocol 3: Rhodium-Catalyzed Regioselective C3 C-H Chlorination
  • Catalyst Loading: In an oven-dried Schlenk tube, add the azaindole substrate (1.0 eq), [RhCp*Cl₂]₂ catalyst (2.0 mol %), and Cu(TFA)₂ (2.0 eq) as the terminal oxidant.

  • Solvent/Reagent: Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE acts as a controlled "Cl" source under Rh-catalysis, ensuring exclusive mono-chlorination at the C3 position.

  • Reaction: Seal the tube and stir the mixture vigorously at 130 °C under an ambient air atmosphere for 24 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of Celite to remove metal particulates. Concentrate the filtrate.

  • System Validation: Purify via silica gel flash chromatography. Confirm regioselectivity via 2D-NMR (NOESY/HMBC); the absence of the C3-proton singlet (~7.5 ppm) and retention of the C2-proton confirm accurate site-selective chlorination[3].

Quantitative Analysis: Impact of Functionalization

The table below summarizes the typical shifts in physicochemical properties when functionalizing the azaindole-5-carboxylic acid scaffold. Data is synthesized from representative Structure-Activity Relationship (SAR) studies targeting Janus Kinases (JAK)[4][5].

Scaffold / DerivativeModificationLogP (calc)tPSA (Ų)Kinase TargetIC₅₀ (nM)
Indole-5-carboxylic acid None (Baseline)2.153.0N/A>10,000
7-Azaindole-5-carboxylic acid N for CH substitution1.465.9N/A>10,000
C5-Primary Amide CDI / NH₃ Amidation0.882.0JAK3~3,400
C5-Methyl Amide, C4-Amine SNAr (Aliphatic amine)1.685.5JAK112
C5-Amide, C3-Chloro Rh-Catalyzed Chlorination2.282.0JAK1/345

Table 1: Physicochemical and biological impact of azaindole functionalization.

SAR_Logic Core 7-Azaindole Core Hinge Binding Region C5 C5-Carboxamide Solvent Exposed / Selectivity Core->C5 Modulates JAK1 vs JAK2 C4 C4-Substitution Hydrophobic Pocket (P-loop) Core->C4 Increases Potency C3 C3-Halogenation Electronic Tuning Core->C3 Adjusts pKa & LogP

Structure-Activity Relationship logic for functionalized azaindoles targeting kinases.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: J-Stage URL:[Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: ACS Publications URL:[Link]

  • Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane Source: ACS Publications URL:[Link]

  • Azaindole Therapeutic Agents Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application Notes & Protocols: Incorporating Pyrrolopyridine Cores into Targeted Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile foundations for developing drugs against a multitude of biological targets. Among these, the pyrrolopyridine (also known as azaindole) core has emerged as a powerhouse, particularly in the realm of targeted therapies.[1] Its structural resemblance to the endogenous purine ring system makes it an exceptional bioisostere for adenine, the core component of adenosine triphosphate (ATP).[1][2] This mimicry allows pyrrolopyridine-based molecules to effectively compete with ATP for binding to the active sites of enzymes, most notably protein kinases, which are central players in cellular signaling and are frequently dysregulated in diseases like cancer.

The clinical and commercial success of drugs such as the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib underscores the therapeutic potential of this scaffold.[1][3] This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, offering robust, self-validating protocols for the synthesis and evaluation of novel pyrrolopyridine-based therapeutic agents.

Section 1: The Strategic Advantage of the Pyrrolopyridine Core

The decision to build a therapeutic agent around a specific chemical scaffold is a critical one, driven by a combination of biological rationale, synthetic feasibility, and pharmacokinetic potential. The pyrrolopyridine core excels in all three areas.

Bioisosterism: A Key to Kinase Selectivity

The fundamental strength of the pyrrolopyridine scaffold lies in its role as a purine bioisostere.[1] Kinases, a major class of drug targets, all share a conserved ATP-binding pocket. The nitrogen atom in the pyridine ring of the scaffold acts as a crucial hydrogen bond acceptor, mimicking the N1 and N3 nitrogens of adenine to anchor the molecule in the "hinge region" of the kinase active site. This foundational interaction is the starting point for achieving potent inhibition.

However, potency alone is insufficient; selectivity is paramount to minimizing off-target effects. The true elegance of the pyrrolopyridine scaffold is its structural versatility. It exists in six different isomeric forms, each presenting unique vectors for substituent placement.[3] These substituents can be tailored to exploit non-conserved regions of the ATP pocket, such as the solvent-exposed region or the hydrophobic back pocket, thereby achieving high selectivity for the target kinase over the ~500 other kinases in the human kinome.

cluster_0 Kinase ATP-Binding Site cluster_1 hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket solvent Solvent Front PyrroloPyridine Pyrrolopyridine Core (Purine Mimic) PyrroloPyridine->hinge H-Bond Anchor R1 R1 Substituent PyrroloPyridine->R1 Selectivity R2 R2 Substituent PyrroloPyridine->R2 Potency & PK R1->pocket Exploits Specificity R2->solvent Improves Solubility

Caption: Pyrrolopyridine binding rationale in a kinase active site.

Favorable Physicochemical Properties

Compared to analogous scaffolds like indoles or indazoles, the strategic placement of a nitrogen atom in the six-membered ring (aza-substitution) increases the polar surface area and can lead to improved metabolic stability and aqueous solubility.[4] These properties are critical for developing orally bioavailable drugs with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Section 2: Synthetic Strategies and Core Functionalization

A key advantage of the pyrrolopyridine scaffold is its synthetic tractability. Robust and scalable chemical reactions allow for the construction of the core and its subsequent, diverse functionalization.

Core Synthesis: The Bartoli Reaction

For certain isomers, such as the 6-azaindole (pyrrolo[2,3-c]pyridine) core, the Bartoli reaction is a cornerstone of synthesis. This method involves the reaction of a substituted nitropyridine with a vinyl Grignard reagent to construct the pyrrole ring. Its utility lies in its tolerance of various functional groups and consistently high yields.[5]

Late-Stage Functionalization: The Power of Cross-Coupling

Modern drug discovery relies heavily on the ability to rapidly create and test a wide array of analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for modifying the pyrrolopyridine core.[6][7] These reactions allow for the late-stage introduction of aryl, heteroaryl, and amine substituents, enabling extensive exploration of the structure-activity relationship (SAR).

Start Halogenated Pyrrolopyridine Core (e.g., Cl, Br, I) Suzuki Suzuki-Miyaura Coupling (+ Boronic Acid/Ester) Start->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Pd Catalyst Aryl Aryl/Heteroaryl Substituted Product Suzuki->Aryl Amine Amine-Substituted Product Buchwald->Amine Library Diverse Compound Library for SAR Aryl->Library Amine->Library

Caption: Workflow for late-stage functionalization via cross-coupling.

Protocol 1: Synthesis of a C4-Aminated Pyrrolo[2,3-d]pyrimidine Scaffold

This protocol provides a generalized, two-step procedure for creating a key intermediate, based on methodologies reported for the synthesis of CSF1R and JAK inhibitors.[7][8]

Objective: To synthesize a C4-aminated pyrrolopyridine derivative from a commercially available chloropyrrolopyridine precursor.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Desired amine (e.g., 1-(6-chloropyridin-3-yl)-N-methylmethanamine)[7]

  • Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH) or Dioxane

  • Palladium acetate (Pd(OAc)2)

  • BINAP

  • Cesium carbonate (Cs2CO3)

  • Nitrogen or Argon source

  • Standard glassware for reflux and inert atmosphere reactions

Procedure:

Step 1: Nucleophilic Aromatic Substitution (SNAr) [7]

  • To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Add the desired amine (1.1 eq) and n-Butanol to create a ~0.2 M solution.

  • Add DIPEA (2.0 eq) to act as a non-nucleophilic base to scavenge the HCl byproduct.

    • Causality Note: Using a bulky, non-nucleophilic base like DIPEA prevents it from competing with the desired amine nucleophile in the substitution reaction.

  • Purge the flask with nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 110-120 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the C4-aminated pyrrolopyrimidine intermediate.

Step 2: Buchwald-Hartwig Cross-Coupling (Example) [7]

  • To a new reaction vessel, add the C4-aminated intermediate from Step 1 (1.0 eq), the secondary amine for coupling (1.2 eq), Cs2CO3 (1.5 eq), and BINAP (0.1 eq).

  • Add Dioxane as the solvent.

  • Degas the mixture by bubbling nitrogen through the solution for 20 minutes.

  • Add Pd(OAc)2 (0.05 eq).

    • Causality Note: The palladium catalyst, in conjunction with the BINAP ligand, forms the active catalytic species that facilitates the carbon-nitrogen bond formation. Cesium carbonate is a crucial base for the catalytic cycle.

  • Seal the vessel and heat to 110 °C for 12-24 hours, monitoring for completion.

  • Cool the reaction, dilute with a solvent like ethyl acetate, and filter through celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify by chromatography to obtain the final product.

Section 3: Case Study: Pyrrolopyridines as Selective JAK1 Inhibitors

The Janus kinase (JAK) family of enzymes is a well-validated target for autoimmune and inflammatory diseases.[8] However, since different JAK isoforms have distinct biological roles, achieving selectivity is critical to ensuring a safe therapeutic window. Pyrrolopyridine derivatives have been successfully developed as highly selective JAK1 inhibitors.[9]

Structure-Activity Relationship (SAR) Insights

SAR studies are essential for optimizing a lead compound into a drug candidate.[10] For JAK1 inhibitors, research has shown that the pyrrolopyridine core anchors in the hinge region, while specific substitutions at the C-5 position are key to achieving selectivity over the highly homologous JAK2.[8]

  • The Selectivity Element: It was discovered that a pyrazole group at the C-5 position could form a specific hydrogen bond with the E966 residue in JAK1. This residue is not present in the same location in JAK2, providing a clear structural basis for selectivity.[8]

  • Potency Modifications: Substitutions on the pyrazole ring itself can then be used to fine-tune potency and pharmacokinetic properties.

Compound IDC-5 SubstituentJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)
Tofacitinib (Reference)15.09.0~0.6
Lead Cmpd H50.0120.0~2.4
12b Pyrazole24.6423.0~17.2
Table based on data from J. Med. Chem. 2023, 66, 11, 7490–7506.[8]

The data clearly demonstrates that the addition of the C-5 pyrazole group (compound 12b ) dramatically improves selectivity for JAK1 over JAK2 when compared to both the reference drug Tofacitinib and an unsubstituted lead compound.[8]

Section 4: Advanced Application: Designing Targeted Covalent Inhibitors (TCIs)

Targeted Covalent Inhibitors (TCIs) represent a powerful strategy to achieve durable target engagement and high potency.[11] This approach involves designing a molecule that first binds non-covalently to the target and then forms a permanent covalent bond with a nearby nucleophilic amino acid, typically a cysteine.[12][13] The pyrrolopyridine scaffold is an ideal starting point for designing TCIs.

The Design Rationale:

  • Scaffold Selection: Start with a potent and selective non-covalent pyrrolopyridine inhibitor.

  • Target Identification: Analyze the X-ray crystal structure of the inhibitor bound to its target kinase to identify a nearby, non-catalytic cysteine residue.

  • Warhead Installation: Append a mildly reactive electrophile, known as a "warhead" (e.g., an acrylamide or vinyl sulfonamide), to the pyrrolopyridine scaffold via a suitable linker.[12] The linker's length and geometry are critical to position the warhead for optimal reaction with the cysteine's thiol group.

This strategy combines the high affinity and selectivity of the pyrrolopyridine core with the durability of covalent bonding, which can overcome resistance mechanisms and lead to a prolonged pharmacodynamic effect.

NodeA 1. Develop Potent Non-Covalent Pyrrolopyridine Inhibitor NodeB 2. Obtain Co-crystal Structure (Protein-Ligand) NodeA->NodeB SAR & Optimization NodeC 3. Identify Proximal Nucleophile (e.g., Cysteine) within ~5 Å NodeB->NodeC Structural Analysis NodeD 4. Synthesize Analogues with Electrophilic Warhead (e.g., Acrylamide) NodeC->NodeD Rational Design NodeE 5. Test for Irreversible Binding & Potency (Biochemical & Cellular Assays) NodeD->NodeE Biological Evaluation NodeE->NodeD Iterate Design NodeF Optimized Targeted Covalent Inhibitor NodeE->NodeF Validation

Caption: Workflow for the rational design of a TCI.

Section 5: Key Experimental Evaluation Protocols

Once a novel pyrrolopyridine agent is synthesized, its biological activity must be rigorously quantified. The following protocols are fundamental to this process.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

  • Recombinant purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound stock solution (in DMSO)

  • Assay buffer (containing MgCl2)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common starting range is 10 mM down to 1 nM. Then, dilute these into the assay buffer.

  • In a 384-well plate, add 5 µL of the diluted test compound solution to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 10 µL of a 2.5x solution of kinase and substrate in assay buffer to each well.

  • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Self-Validation Note: Running the assay at the ATP Km ensures that the inhibition observed is competitive and accurately reflects the compound's potency at the ATP binding site.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and measure remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Convert luminescence data to percent inhibition relative to controls, and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 3: Cellular Antiproliferative Assay

Objective: To determine the effect of a test compound on the proliferation of a cancer cell line that is dependent on the target kinase.

Materials:

  • Target-dependent cell line (e.g., GTL-16 cells for Met kinase)[6]

  • Appropriate cell culture medium and serum

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent

  • White, clear-bottom 96-well cell culture plates

  • Luminometer plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • The next day, remove the old medium and add 100 µL of the medium containing the test compound dilutions to the cells.

  • Incubate the plates for 72 hours in a standard cell culture incubator (37 °C, 5% CO2).[6]

  • After incubation, equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure the luminescence. The signal is directly proportional to the number of viable cells.

  • Calculate the half-maximal growth inhibition (GI50) by plotting the dose-response curve.

Conclusion and Future Outlook

The pyrrolopyridine scaffold represents a validated and highly versatile starting point for the development of targeted therapeutics. Its inherent ability to mimic purines provides a strong foundation for potent kinase inhibition, while its synthetic accessibility allows for extensive chemical modification to achieve selectivity and desirable drug-like properties. The principles and protocols outlined in this guide provide a framework for the rational design, synthesis, and evaluation of novel pyrrolopyridine-based agents, from reversible competitive inhibitors to advanced targeted covalent drugs. As our understanding of disease biology deepens, the strategic application of privileged scaffolds like pyrrolopyridine will continue to be a cornerstone of modern drug discovery, paving the way for the next generation of precision medicines.

References

  • Discovery of Pyrrolopyridine-Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry - ACS Publications.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry - ACS Publications.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au - ACS Publications.
  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. PMC.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. PDF.
  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. PMC.
  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. PubMed.
  • Advanced approaches of developing targeted covalent drugs. PMC.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed.
  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. MDPI.
  • Structure activity relationship – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming poor solubility of CAS 1428929-59-2 in organic solvents like DMSO and DMF

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notoriously poor organic solubility of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1428929-59-2).

Rather than relying on trial-and-error sonication or excessive heating, this guide focuses on the thermodynamic and structural causality behind the molecule's insolubility, providing field-proven, self-validating protocols to get your compound into solution safely and effectively.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does CAS 1428929-59-2 resist dissolution in highly polar aprotic solvents like DMSO and DMF? A1: The insolubility is driven by the molecule's structural thermodynamics. CAS 1428929-59-2 is a 7-azaindole derivative containing both a basic pyridine nitrogen and an acidic carboxylic acid. In the solid state, it exists primarily as a zwitterion or forms extensive, tightly packed hydrogen-bonded dimers. While DMSO is an excellent hydrogen-bond acceptor, it is a poor hydrogen-bond donor. Consequently, it cannot simultaneously solvate the negatively charged carboxylate and the positively charged (or strongly hydrogen-bonded) azaindole core. The high crystal lattice energy simply outcompetes the solvation energy provided by the solvent, as detailed in standard1[1].

Q2: Heating to 80°C and prolonged sonication aren't working. What is the fundamental strategy to fix this? A2: You must chemically disrupt the crystal lattice rather than relying on physical force. By introducing a volatile organic base (like DIPEA or TEA) or a strong acid (like TFA), you break the zwitterionic network. This converts the neutral, flat, strongly interacting lattice into a charged salt with a bulky counterion. The bulky counterion (e.g., the diisopropylethylammonium cation) drastically increases the entropy of mixing and prevents the molecules from repacking, leading to rapid dissolution. This is a foundational principle in 2[2].

Q3: Will adding a base ruin my downstream chemical synthesis? A3: No, it is usually highly synergistic. If your next step is an amide coupling (e.g., using HATU, EDC, or PyBOP), the reaction mechanism actually requires a tertiary amine base to proceed. Pre-forming the DIPEA salt of CAS 1428929-59-2 not only solves your solubility issue but directly primes the carboxylic acid for activation, streamlining your 3[3].

Part 2: Solubilization Decision Workflow

Select your solubilization strategy based on the intended downstream application to avoid buffer clashes or reagent incompatibility.

SolubilizationWorkflow Start CAS 1428929-59-2 Insoluble in DMSO/DMF Decision Target Downstream Application? Start->Decision Synthesis Chemical Synthesis (e.g., Amide Coupling) Decision->Synthesis BioAssay In Vitro Bioassay (Physiological pH) Decision->BioAssay Analytical Analytical (NMR / LCMS) Decision->Analytical ActionSyn Add 2-3 eq. DIPEA/TEA Forms soluble lipophilic salt Synthesis->ActionSyn ActionBio Add 1 eq. NaOH/KOH aq. Forms soluble Na/K salt BioAssay->ActionBio ActionAna Add 1% TFA to DMSO-d6 Protonates azaindole core Analytical->ActionAna

Workflow for selecting the optimal solubilization strategy for CAS 1428929-59-2 based on application.

Part 3: Quantitative Comparison of Solubilization Strategies

The table below summarizes the expected solubility limits when applying different thermodynamic disruptions to CAS 1428929-59-2 in DMSO at 25°C.

Solubilization StrategyAdditive UsedMechanism of ActionMax Expected Conc. (DMSO)Downstream Compatibility
Untreated (Control) NoneH-bonded Zwitterion lattice< 5 mM (Suspension)None
Organic Base Addition DIPEA (2.0 eq)Bulky counterion salt formation> 500 mMAmide couplings, SNAr
Inorganic Base Addition NaOH (1.0 eq, aq)Alkali metal salt formation~100 mMBioassays, Aqueous dilutions
Acidification TFA (1% v/v)Cationic protonation of core~200 mMLCMS, NMR, Acidic reactions

Part 4: Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. The physical state of the mixture provides real-time feedback on the success of the thermodynamic disruption, ensuring you do not proceed with compromised reagents.

Protocol A: Base-Assisted Solubilization for High-Concentration Stocks (Synthesis)

Use this protocol to generate a 0.5 M stock solution for downstream chemical synthesis.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 88.1 mg (0.5 mmol) of CAS 1428929-59-2 into a clean, dry 4 mL glass vial.

  • Initial Solvation: Add 900 µL of anhydrous DMSO or DMF.

    • Validation Check 1: The mixture will immediately form a dense, opaque white/off-white suspension. This confirms the intact crystal lattice.

  • Thermodynamic Disruption: Add 174 µL (1.0 mmol, 2.0 eq) of N,N-Diisopropylethylamine (DIPEA) dropwise to the suspension.

  • Agitation: Vortex the vial for 30–60 seconds at room temperature. Do not heat.

  • Verification:

    • Validation Check 2: The opaque suspension will rapidly transition into a completely clear, pale-yellow solution. This visual clearance is absolute confirmation that the zwitterionic lattice has been broken and the bulky lipophilic salt has formed.

  • Volume Adjustment: Top up the solution to exactly 1.0 mL with anhydrous DMSO/DMF to achieve a final concentration of 0.5 M.

  • Quality Control: Run a 1 µL aliquot via LCMS to confirm the mass (M+H = 177.1) and ensure no degradation occurred.

Protocol B: Acid-Assisted Solubilization for Analytical Characterization (NMR)

Use this protocol when basic conditions mask crucial acidic protons during structural characterization.

Step-by-Step Methodology:

  • Preparation: Weigh 10 mg of CAS 1428929-59-2 into an Eppendorf tube.

  • Solvent Addition: Add 600 µL of DMSO- d6​ . Observe the expected insolubility (turbidity).

  • Protonation: Add 6 µL of Trifluoroacetic acid (TFA).

  • Agitation: Sonicate for 1 minute.

  • Verification:

    • Validation Check: The turbidity will clear as the azaindole nitrogen protonates, generating a highly soluble cationic species.

  • Transfer: Pipette the clear solution into an NMR tube. The resulting spectra will show a downfield shift in the aromatic protons due to the electron-withdrawing effect of the protonated pyridine ring, validating the mechanism of solubilization.

Part 5: References

Sources

Technical Support Center: HPLC Optimization for 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust high-performance liquid chromatography (HPLC) methods for 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1428929-59-2, MW: 176.17)[1].

Due to its complex molecular architecture, this compound presents unique chromatographic challenges. Below, we dissect the mechanistic causes of these issues and provide self-validating protocols to achieve optimal resolution and peak symmetry.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe severe peak tailing and retention time instability when analyzing this compound? A: The instability stems from the molecule's amphoteric (zwitterionic) nature. It possesses a weakly basic pyrrolopyridine nitrogen (pKa ~4.5–5.5) and an acidic carboxylic acid group (pKa ~4.0–5.0). When your mobile phase pH hovers near these pKa values, the molecule exists in a dynamic equilibrium of multiple ionization states, causing split peaks and retention time drift[2][3].

Furthermore, standard silica columns contain residual silanol groups (Si-OH) that ionize to Si-O⁻ at mid-pH levels (pH > 3.0)[3]. The positively charged basic nitrogen of the pyrrolopyridine core engages in secondary ion-exchange interactions with these anionic silanols. Because this interaction is kinetically slower than standard hydrophobic partitioning, it results in severe peak tailing[3][4].

Mechanism Analyte Pyrrolopyridine N+ (Protonated Base) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Ionized Silanol (Si-O-) on Stationary Phase Silanol->Interaction Result Peak Tailing & Retention Shift Interaction->Result

Fig 1. Mechanism of secondary ion-exchange interactions causing peak tailing.

Q2: How do I select the optimal mobile phase pH to resolve these issues? A: Method development must be grounded in the chromatographic "Rule of 2": the mobile phase pH must be maintained at least 1.5 to 2.0 units away from the analyte's pKa to ensure it is >99% in a single ionization state[2][5].

For this compound, driving the pH down to 2.0–2.5 is the most effective strategy. At this low pH, the carboxylic acid is fully protonated (neutralized) and the basic nitrogen is fully protonated (cationic)[4]. Crucially, this highly acidic environment suppresses the ionization of surface silanols on the stationary phase, neutralizing the silica surface and eliminating the root cause of peak tailing[4].

Workflow Start Analyze Analyte pKa (Acidic & Basic Groups) Decision Select Target pH (|pH - pKa| > 2) Start->Decision LowPH Low pH (2.0 - 2.5) Protonated Base, Neutral Acid Decision->LowPH Acidic Modifiers (TFA, Formic Acid) HighPH High pH (8.0+) Neutral Base, Ionized Acid Decision->HighPH Basic Buffers (Ammonium Bicarbonate) Silanol Suppresses Silanol Ionization (Reduces Tailing) LowPH->Silanol Column Requires High-pH Stable Column (e.g., Hybrid Silica) HighPH->Column

Fig 2. Decision matrix for optimizing mobile phase pH for amphoteric compounds.

Q3: Which buffer systems and column chemistries are recommended? A: The choice depends heavily on your detection modality (UV vs. MS). For UV detection, Trifluoroacetic acid (TFA) is unmatched as it lowers the pH and acts as a strong ion-pairing agent, shielding the basic nitrogen[6][7]. However, TFA causes severe ion suppression in Mass Spectrometry. For LC-MS, Formic Acid is the industry standard[8]. Always pair these with modern Type B (endcapped) silica columns to inherently reduce free silanol content[4][7].

Part 2: Quantitative Data & Selection Matrices

Table 1: Quantitative Comparison of Acidic Modifiers for Low-pH Mobile Phases

ModifierTypical ConcentrationApprox. pHUV Cutoff (nm)LC-MS CompatibilityPrimary Mechanism of Action
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0210Poor (Ion Suppression)Lowers pH & acts as a strong ion-pairing agent[6].
Formic Acid (FA) 0.1% v/v~2.7210ExcellentLowers pH; weak ion-pairing[6][8].
Phosphoric Acid 10 - 20 mM~2.1<200IncompatibleExcellent buffering capacity at low pH[6][9].

Table 2: Column Chemistry Selection Matrix

Column TypeSilanol ActivitypH StabilityRecommended Use Case
Standard C18 (Type A) High2.0 - 8.0Not recommended for basic/amphoteric compounds[7].
Endcapped C18 (Type B) Low2.0 - 9.0General use; reduced tailing at low pH[4][7].
Polar-Embedded C18 Very Low1.5 - 10.0Highly recommended; shields basic analytes from silanols[3].

Part 3: Self-Validating Protocol: Method Optimization & System Suitability

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates dynamic feedback loops (System Suitability Testing) that dictate whether the method is ready for sample analysis or requires further parameter adjustment.

Step 1: Mobile Phase Preparation (LC-MS Compatible)
  • Aqueous Phase (A): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm) to achieve a 0.1% v/v solution (pH ~2.7). Mix thoroughly and degas via sonication for 10 minutes[8].

  • Organic Phase (B): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile or Methanol[8].

Step 2: Column Installation & Equilibration
  • Install an endcapped, Type B silica C18 column (e.g., 2.1 x 100 mm, 1.8 µm) to minimize free silanol interactions[7][8].

  • Equilibrate the system with 5% B at a flow rate of 0.3 mL/min until the baseline and system pressure are completely stable (typically requiring 10-15 column volumes).

Step 3: Gradient Execution
  • Initiate a scouting gradient: 5% B to 80% B over 10 minutes, hold at 80% B for 4 minutes, and re-equilibrate at 5% B for 2 minutes[8].

  • Maintain the column compartment at a constant 40 °C to reduce mobile phase viscosity and improve mass transfer kinetics[8].

Step 4: System Suitability Testing (SST) & Feedback Loop

Inject a 10 µg/mL standard solution in hexaplicate. The system automatically validates its own readiness based on the following criteria:

  • Criterion A (Peak Symmetry): Calculate the USP Tailing Factor ( T ).

    • Validation Pass: T≤1.5 . Proceed to sample analysis.

    • Validation Fail: T>1.5 . Corrective Action: The pH is not sufficiently suppressing silanol activity. Switch to 0.1% TFA (if using UV) or replace the column with a Polar-Embedded C18 phase[3][7].

  • Criterion B (Retention Stability): Calculate the Relative Standard Deviation (RSD) of the retention time ( tR​ ).

    • Validation Pass: RSD ≤1.0% .

    • Validation Fail: RSD >1.0% . Corrective Action: The analyte is experiencing ionization shifts. Verify the mobile phase pH is exactly 2.7 and ensure proper column equilibration[2][9].

References

  • Source: chromatographyonline.
  • Source: iosrphr.
  • Source: sigmaaldrich.
  • Source: capotchem.
  • Source: veeprho.
  • Title: How to Reduce Peak Tailing in HPLC?
  • Title: What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Source: chromatographyonline.
  • Source: nih.

Sources

Minimizing side reactions during azaindole carboxylic acid amide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for azaindole carboxylic acid amide coupling. Azaindoles (e.g., 4-, 5-, 6-, or 7-azaindole) are privileged bioisosteres in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapies. However, coupling an azaindole carboxylic acid with an amine presents unique synthetic challenges, including competitive N-acylation, substrate gelation, and epimerization of adjacent chiral centers.

This guide provides field-proven, mechanistically grounded solutions to ensure high-yielding, stereopure amide bond formation.

Strategic Decision Workflow

Before initiating your coupling reaction, use the following decision matrix to select the optimal reagent and protection strategy based on the electronic and steric properties of your specific azaindole substrate.

Workflow Start Azaindole Carboxylic Acid + Amine CheckChiral Chiral Center Adjacent to Carboxyl? Start->CheckChiral CheckProtect Is Azaindole N-H Protected? CheckChiral->CheckProtect No UseT3P Use T3P + Pyridine/NMM (Minimizes Epimerization) CheckChiral->UseT3P Yes UseHATU Use HATU or EDC/HOBt + DIPEA CheckProtect->UseHATU Yes ProtectNH Protect N-H (Boc, SEM) or use weak base CheckProtect->ProtectNH No Proceed Proceed with Standard Coupling UseT3P->Proceed UseHATU->Proceed ProtectNH->Proceed

Workflow for selecting azaindole amide coupling conditions based on substrate properties.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing significant N-acylation on the azaindole ring instead of my desired amide?

The Causality: The azaindole core contains two nitrogen atoms. While the azine nitrogen (in the 6-membered ring) is generally less reactive, the azole nitrogen (N1) is highly nucleophilic. During the activation of the carboxylic acid, if the target amine is sterically hindered or electronically deactivated (e.g., an aniline), the relative reaction rate shifts, allowing the unprotected N1 of another azaindole molecule to attack the activated ester, leading to N-acylation or dimerization ()[1]. The Solution:

  • Kinetic Control: Use a stoichiometric excess of the target amine (1.5–2.0 eq) and a highly selective coupling reagent like T3P.

  • Thermodynamic Control (Protection): Reversibly protect the N1 position with a bulky, electron-withdrawing group like Boc (tert-butyloxycarbonyl) or SEM [2-(trimethylsilyl)ethoxymethyl] prior to coupling. This completely masks the nucleophilicity of the azole nitrogen.

Q2: My substrate has a chiral center adjacent to the carboxylic acid, and I'm observing severe epimerization. How do I minimize this?

The Causality: When a carboxylic acid with an adjacent chiral center is activated (e.g., forming an O-acylisourea with EDC), the α-proton becomes highly acidic. Strong bases like Triethylamine (TEA) or DIPEA easily deprotonate this position, forming an oxazolone (azlactone) intermediate that rapidly loses its stereochemical integrity, resulting in a racemized product ()[2]. The Solution: Switch to T3P (Propylphosphonic anhydride) combined with a weaker, sterically hindered base such as N-methylmorpholine (NMM, pKa ~7.38) or Pyridine. T3P forms a less reactive mixed anhydride that undergoes amidation efficiently but is significantly less prone to base-catalyzed oxazolone formation ()[3].

Mechanism Acid Activated Acid (Chiral) Oxazolone Oxazolone Intermediate (Loss of Stereocenter) Acid->Oxazolone Strong Base (e.g., TEA) ChiralAmide Stereopure Amide (Desired Product) Acid->ChiralAmide T3P / Weak Base (e.g., NMM) Amine Amine Nucleophile Amine->ChiralAmide Racemic Racemized Amide (Side Product) Oxazolone->Racemic Amine Attack

Mechanistic divergence between desired amidation and base-catalyzed oxazolone epimerization.

Q3: The reaction mixture forms a thick gel and stalls completely. What causes this?

The Causality: Azaindole derivatives often suffer from poor solubility due to strong intermolecular hydrogen bonding between the azole N-H and the azine nitrogen or carboxylic acid moieties. During activation, these complexes can precipitate as thick, un-stirrable gels, severely limiting mass transfer and stalling the reaction ()[4]. The Solution: Switch from non-polar halogenated solvents (like DCM) to highly polar, aprotic solvents (like DMF, DMAc, or NMP). Operate at higher dilutions (15–20 volumes). If gelation persists, warming the mixture to 40 °C prior to the addition of the coupling reagent can disrupt the hydrogen-bond network.

Quantitative Data: Coupling Reagent Comparison

Selecting the right reagent is a balance between reactivity, stereocontrol, and purification ease.

Coupling ReagentEpimerization RiskN-Acylation Risk (Unprotected Azaindole)Byproduct RemovalBest Use Case
T3P (50% in EtOAc)Very Low ModerateExcellent (Water-soluble phosphate salts)Chiral substrates, late-stage API synthesis.
HATU HighHigh Poor (Requires extensive aqueous washing)Highly unreactive/sterically hindered amines.
EDC / HOBt ModerateModerateGood (Aqueous acidic/basic washes)Standard, non-chiral azaindole couplings.
COMU LowHighGood (Water-soluble byproducts)Safer alternative to HATU (non-explosive).

Validated Experimental Protocols

Protocol A: Low-Epimerization Amide Coupling using T3P

This protocol utilizes T3P and NMM to couple an epimerization-prone azaindole carboxylic acid with a primary amine.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with the chiral azaindole carboxylic acid (1.0 equiv) and the target amine (1.1 equiv).

  • Solvation: Suspend the solids in anhydrous DMF (10 volumes). Stir at 25 °C until a homogeneous solution is achieved.

  • Base Addition: Add N-methylmorpholine (NMM, 3.0 equiv) dropwise. Causality note: NMM is chosen over DIPEA to prevent premature deprotonation of the α-chiral center.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add T3P (50% solution in EtOAc, 1.5 equiv) dropwise over 15 minutes to control the exotherm.

  • Self-Validating In-Process Control: After 2 hours at room temperature, withdraw a 50 µL aliquot, quench with methanol, and analyze via LC-MS/chiral HPLC. The presence of the methyl ester confirms active anhydride formation, while the enantiomeric excess (ee) validates the suppression of the oxazolone pathway.

  • Workup: Once complete, quench the reaction with water (10 volumes). Extract with EtOAc (3 × 10 volumes). Wash the combined organic layers with saturated aqueous NaHCO₃, followed by 10% aqueous citric acid to remove NMM and water-soluble T3P byproducts. Dry over Na₂SO₄ and concentrate.

Protocol B: Pre-activation and Protection Strategy for Highly Nucleophilic Azaindoles

Use this protocol when N-acylation of the azaindole core outcompetes the desired amide formation.

Step-by-Step Methodology:

  • N-Boc Protection: Dissolve the azaindole carboxylic acid (1.0 equiv) in THF (10 volumes). Add aqueous NaOH (2.0 equiv) followed by Boc-anhydride (Boc₂O, 1.2 equiv). Stir at room temperature for 4 hours.

  • Self-Validating In-Process Control: Monitor N-Boc formation via LC-MS. A mass shift of +100 Da and the disappearance of the polar N-H peak on reverse-phase HPLC confirm complete masking of the nucleophilic azole nitrogen.

  • Acidification: Carefully acidify the mixture to pH 4 using 1M HCl to protonate the carboxylic acid. Extract with DCM and concentrate to yield the N-Boc protected azaindole acid.

  • Amidation: Subject the protected intermediate to standard EDC/HOBt or HATU coupling conditions. The absence of the free N-H completely eliminates the N-acylation side reaction.

  • Deprotection: Post-coupling, remove the Boc group by stirring the product in a 1:1 mixture of TFA/DCM for 2 hours, followed by basic workup.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011.[Link]

  • "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 2022.[Link]

  • "Preparation of the HIV Attachment Inhibitor BMS-663068. Part 6. Friedel–Crafts Acylation/Hydrolysis and Amidation." Organic Process Research & Development, 2017.[Link]

  • "Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols." National Institutes of Health / PMC, 2018. [Link]

Sources

Effective purification and recrystallization techniques for CAS 1428929-59-2

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe bottlenecks when handling CAS 1428929-59-2 (2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid).

Standard purification techniques—such as normal-phase silica gel chromatography—often fail for this compound. The root cause lies in its molecular architecture: the presence of both a basic pyridine nitrogen and an acidic carboxylic acid group generates a highly polar near neutral pH[1]. This guide provides field-proven, self-validating protocols to bypass chromatographic failures and achieve >99% purity through targeted isoelectric precipitation and recrystallization.

Part 1: The Causality of Zwitterionic Behavior

To purify CAS 1428929-59-2 effectively, we must manipulate its ionization state rather than relying on standard polarity-based separation.

When attempting column chromatography, the basic pyridine nitrogen interacts strongly with the acidic silanol groups on the silica gel, leading to irreversible chemisorption and severe streaking[2]. Furthermore, the compound forms internal ion pairs via intermolecular proton transfer, rendering it practically insoluble in neutral organic solvents like dichloromethane or ethyl acetate[1].

By forcing the molecule into its most insoluble state—the isoelectric point (pI)—we can selectively precipitate it out of an aqueous solution. This method leaves non-zwitterionic organic impurities dissolved in the initial alkaline phase, and inorganic salts dissolved in the final acidic phase.

Part 2: Purification Workflow & Logical Relationships

G N1 Crude CAS 1428929-59-2 N2 Alkaline Dissolution (pH > 10, aq. NaOH) N1->N2 Deprotonation N3 Filter Insolubles (Removes Organics) N2->N3 Aqueous Phase N4 Isoelectric Titration (pH 4.5 - 5.0, aq. HCl) N3->N4 Controlled Acidification N5 Zwitterion Precipitation N4->N5 Reaches Isoelectric Point N6 Recrystallization (Hot DMF/EtOH) N5->N6 Isolate via Filtration N7 Pure Product (>99% Purity) N6->N7 Slow Cooling (5°C/hr)

Workflow for the isoelectric purification and recrystallization of zwitterionic CAS 1428929-59-2.

Part 3: Quantitative Physicochemical Data

Understanding the physicochemical parameters of CAS 1428929-59-2 is critical for calculating mass balances and predicting solvent behavior.

ParameterValue / ObservationMechanistic Implication
Molecular Weight 176.17 g/mol [3]Standard for mass balance and stoichiometric calculations.
pKa1 (Pyridine N) ~5.2 (Estimated)Protonated at low pH; highly soluble in strong aqueous acids.
pKa2 (Carboxylic Acid) ~4.0 (Estimated)Deprotonated at high pH; highly soluble in strong aqueous bases.
Isoelectric Point (pI) ~4.6Minimum solubility in water; target pH for precipitation.
Solubility (Neutral Water) < 1 mg/mLZwitterionic lattice energy prevents aqueous dissolution[1].
Solubility (DMF, 80°C) > 50 mg/mLDisrupts intermolecular H-bonding; ideal for recrystallization.

Part 4: Experimental Protocols

Every protocol described below is designed as a self-validating system . Physical checkpoints are built into the workflow so you can instantly verify if the chemistry is proceeding correctly.

Protocol A: Isoelectric Precipitation (Primary Purification)

Self-Validation Checkpoint: The transition from a clear solution to a dense suspension must occur sharply within a 0.5 pH window. If precipitation does not occur, the target mass is either absent or your pH probe requires recalibration.

  • Alkaline Solubilization: Suspend 10.0 g of crude CAS 1428929-59-2 in 100 mL of deionized water. Slowly add 2.0 M NaOH(aq) under vigorous stirring until the pH reaches 10.5. Causality: The carboxylic acid is deprotonated, forming a highly soluble sodium carboxylate salt.

  • Filtration: Filter the alkaline solution through a 0.45 µm PTFE membrane. This removes unreacted starting materials and non-polar organic impurities that remain insoluble at high pH.

  • Controlled Acidification: Transfer the filtrate to a reactor equipped with a calibrated pH probe. Dropwise, add 1.0 M HCl(aq) while maintaining the internal temperature at 20°C.

  • Zwitterion Isolation: Continue acidification until the pH reaches exactly 4.6 (the isoelectric point). A thick off-white precipitate will form. Stir for 30 minutes to ensure complete crystal lattice formation.

  • Collection: Isolate the solid via vacuum filtration. Wash sequentially with ice-cold water (2 × 20 mL) and cold acetone (10 mL) to displace water. Dry under vacuum at 50°C.

Protocol B: High-Yield Recrystallization (Polishing)

Self-Validation Checkpoint: The formation of distinct, geometric crystals (rather than an amorphous oil) confirms the exclusion of lattice-disrupting impurities and correct cooling kinetics.

  • Dissolution: Suspend the pre-purified solid in a minimal volume of N,N-dimethylformamide (DMF) (approx. 5-7 mL/g) and heat to 85°C until complete dissolution is achieved.

  • Co-Solvent Addition: Slowly add hot ethanol (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add just enough hot DMF (1-2 drops) to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath (0-5°C) for an additional 2 hours.

  • Harvesting: Filter the resulting crystals, wash with ice-cold ethanol, and dry in a vacuum desiccator to constant weight.

Part 5: Troubleshooting Guides & FAQs

Q: Why did my compound "oil out" instead of crystallizing during the cooling phase? A: occurs when the boiling point of the recrystallization solvent exceeds the melting point of the compound, or when rapid cooling forces the compound to separate as an amorphous liquid rather than a crystalline solid[4]. Causality: The thermodynamic driving force for precipitation exceeds the kinetic rate of crystal lattice formation. Solution: Reheat the mixture until homogeneous, dilute with a small amount of additional solvent, and cool slowly to room temperature before placing it in an ice bath[4].

Q: I attempted silica gel column chromatography, but recovery was exceptionally low (<20%). Why? A: Column chromatography is generally excellent for separating isomers, but it can be detrimental for zwitterionic azaindoles[2]. The basic pyridine nitrogen interacts strongly with the acidic silanol groups on the silica gel, leading to irreversible chemisorption. Solution: Avoid standard normal-phase silica. Rely on the isoelectric precipitation method, or use reversed-phase chromatography (C18) with a buffered mobile phase if absolutely necessary.

Q: How do I remove co-eluting impurities that have similar solubility profiles? A: Recrystallization is highly effective for achieving >99% purity, but it may fail to remove impurities with nearly identical solubility profiles[2]. Solution: Perform a preliminary purification step. Filtering the alkaline aqueous solution through a plug of Celite or activated carbon before the isoelectric precipitation will remove structurally dissimilar organic impurities early in the workflow[4].

Q: How can I remove residual palladium or copper if this compound was synthesized via cross-coupling? A: The azaindole core is an excellent bidentate ligand for transition metals, often trapping them within the crystal lattice. Solution: Prior to the isoelectric precipitation step, add a metal scavenger (e.g., QuadraSil AP or EDTA) to the alkaline aqueous solution. Stir for 2 hours at 50°C, then filter through Celite before proceeding with acidification.

References

  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis Source: MDPI URL:[Link]

Sources

Technical Support Center: Reaction Kinetics Optimization for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique kinetic and mechanistic challenges associated with 7-azaindole derivatives.

The 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold is a highly privileged pharmacophore in drug discovery, particularly for kinase inhibitors. However, its synthesis and functionalization are notoriously difficult. The molecule's zwitterionic potential, acidic pyrrole NH, basic pyridine nitrogen, and bidentate chelating ability frequently lead to sluggish reaction kinetics, catalyst poisoning, and poor yields. This guide provides field-proven, self-validating solutions to overcome these bottlenecks.

Part 1: Troubleshooting Guides & FAQs

Section A: Amidation & Esterification Kinetics

Q1: My amidation reaction stalls at 20-30% conversion even after 24 hours. Why is the reaction rate so slow? Causality: The primary culprit is substrate self-aggregation. 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid contains both a basic pyridine nitrogen and an acidic carboxylic acid. In standard solvents (like DCM or THF), these molecules form robust intermolecular hydrogen-bonded dimers or polymeric zwitterions 1. This drastically reduces the effective concentration of the monomeric acid available for electrophilic activation. Solution: Break the dimers by switching to highly polar aprotic solvents (e.g., anhydrous DMF or DMSO) and heating the reaction to 40°C. Additionally, abandon standard EDC/HOBt in favor of highly reactive coupling reagents like HATU/HOAt, which trap the monomeric acid and form the active ester faster than the dimerization equilibrium can re-establish.

Q2: I observe significant starting material degradation when attempting to form the acyl chloride with thionyl chloride (SOCl₂). What is a kinetically safer alternative? Causality: The electron-rich pyrrole ring is susceptible to electrophilic attack and degradation under harsh, prolonged acidic conditions at reflux. Solution: Utilize 1,1'-Carbonyldiimidazole (CDI) for activation. CDI rapidly forms a highly reactive imidazolide intermediate at room temperature, bypassing the need for harsh acidic conditions and accelerating the subsequent nucleophilic attack by the amine 2.

Section B: Transition Metal-Catalyzed Cross-Coupling

Q3: During Chan-Lam N-arylation or Suzuki coupling, my palladium/copper catalyst precipitates out of solution, and kinetics flatline immediately. How do I prevent this? Causality: The 1H-pyrrolo[2,3-b]pyridine core is a potent bidentate ligand. The N1 (pyrrole) and N7 (pyridine) atoms perfectly align to chelate transition metals like Cu(II) and Pd(II). This forms a thermodynamically stable, off-cycle dimeric metal complex, effectively poisoning the catalyst and halting the transmetalation and reductive elimination steps 3. Solution: Introduce a strongly coordinating auxiliary ligand, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU competes with the azaindole for metal coordination, keeping the copper/palladium catalyst in the active monomeric state 3. Alternatively, mask the N1 position with a protecting group (e.g., Boc or Tosyl) prior to the coupling step.

Part 2: Quantitative Data – Kinetic Optimization Summary

The following table summarizes the kinetic improvements achieved by modifying reaction parameters to account for the specific electronic and structural properties of 7-azaindole-5-carboxylic acid derivatives.

Reaction TypeStandard ConditionPrimary Kinetic BottleneckOptimized ConditionHalf-Life ( t1/2​ )Yield (%)
Amidation EDC/HOBt, DCM, RTDimerization / Poor SolubilityHATU, DIPEA, DMF, 40°C1.5 h>85%
Amidation SOCl₂, RefluxSubstrate DegradationCDI, THF/DMF, RT to 60°C2.0 h82%
N-Arylation Cu(OAc)₂, Pyridine, DCMCatalyst Poisoning (Chelation)Cu(OAc)₂, DBU, DCM, O₂4.0 h78%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, TolueneSluggish TransmetalationPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O3.0 h88%

Part 3: Self-Validating Experimental Protocols

Protocol 1: High-Kinetic Amidation via CDI Activation

This protocol utilizes CDI to rapidly generate an active imidazolide, preventing substrate degradation and overcoming solubility issues 2.

  • Dissolution & Activation: Suspend 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Self-Validation Check: The initial solution may be cloudy due to zwitterion formation. Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq). The solution must turn clear within 15–30 minutes, accompanied by visible CO₂ evolution. This confirms the successful formation of the active imidazolide intermediate.

  • Amine Addition: Add the desired amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat the reaction mixture to 40°C to maintain kinetic momentum.

  • Kinetic Monitoring: Pull a 10 µL aliquot at the 1-hour mark, quench in 50% MeCN/H₂O, and analyze via LC-MS.

    • Self-Validation Check: The complete disappearance of the intermediate mass (M+68 for the imidazolide) and the appearance of the desired product mass indicates kinetic completion.

  • Workup: Precipitate the product by the dropwise addition of the reaction mixture into vigorously stirred, ice-cold water. Filter, wash with water, and dry under high vacuum.

Protocol 2: DBU-Accelerated Chan-Lam N-Arylation

This protocol prevents copper catalyst poisoning by utilizing DBU as an auxiliary ligand 3.

  • Catalyst Pre-activation: In a dry flask, combine Cu(OAc)₂ (0.1 eq), DBU (2.0 eq), and anhydrous DCM. Stir open to the air for 20 minutes.

    • Self-Validation Check: The solution will transition from a pale blue suspension to a deep blue/green homogeneous solution, indicating the formation of the active Cu(II)-DBU complex.

  • Substrate Addition: Add the 7-azaindole derivative (1.0 eq) and the arylboronic acid (1.5 eq).

  • Aerobic Oxidation: Stir vigorously at room temperature under an ambient air atmosphere (or an O₂ balloon).

    • Self-Validation Check: The reaction rate is strictly dependent on oxygen turnover to regenerate Cu(II) from Cu(I). If the reaction kinetics stall (monitored by TLC), bubbling O₂ directly into the solvent for 5 minutes will immediately re-initiate the catalytic cycle.

  • Purification: Filter the crude mixture through a short pad of Celite to remove copper salts, concentrate the filtrate, and purify via flash chromatography.

Part 4: Mechanistic Workflows & Visualizations

AmidationLogic A Issue: Slow Amidation Kinetics B Is the acid fully dissolved? A->B C No: Zwitterion/Dimer Formation B->C No D Yes: Inefficient Activation B->D Yes E Action: Switch to DMF/DMSO + Heat (40°C) C->E F Action: Use HATU/HOAt or CDI D->F

Troubleshooting logic for overcoming slow amidation kinetics in 7-azaindole derivatives.

CatalystPoisoning Cat Metal Catalyst (Cu/Pd) Sub 7-Azaindole Substrate Cat->Sub OffCycle Off-Cycle: Bidentate Chelation Sub->OffCycle Unprotected OnCycle On-Cycle: Transmetalation Sub->OnCycle Optimized Intervention Add DBU or N-Protect (Boc/Ts) OffCycle->Intervention Rescue Intervention->OnCycle Prod High-Yield Coupled Product OnCycle->Prod

Mechanism of transition metal catalyst poisoning and rescue via auxiliary ligands or protection.

Part 5: References

  • Title: 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products Source: Chemical Communications (RSC Publishing) URL:

  • Title: Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores Source: Chemistry - A European Journal (PubMed) URL:

  • Title: Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • Title: Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:

Sources

Resolving impurity peaks in commercial batches of CAS 1428929-59-2

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 1428929-59-2 (2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid)[1]. This azaindole building block is a critical intermediate in the development of kinase inhibitors and target-specific therapeutics. However, due to the multi-step nature of its synthesis—often involving palladium-catalyzed carbonylation of a halogenated precursor followed by ester hydrolysis[2]—commercial batches frequently present with specific, predictable impurity profiles.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with the mechanistic causality behind these impurities and field-proven, self-validating protocols to resolve them.

Section 1: Mechanistic Origins & Quantitative Profiling

To synthesize the azaindole core, chemists frequently begin with 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine[3]. This precursor undergoes carbonylation in the presence of ethanol to form an ethyl ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid[2]. Failures at any of these stages result in distinct impurity signatures.

Table 1: Quantitative LC-MS Profiling of Common Impurities

Impurity IdentityMolecular FormulaExact MassObserved [M+H]+Relative Retention Time (RRT)*Mechanistic Causality
CAS 1428929-59-2 (Target) C9H8N2O2176.06177.11.00N/A
5-Bromo Precursor C8H7BrN2210.00211.0 / 213.01.45Incomplete carbonylation/cross-coupling.
Ethyl Ester Intermediate C11H12N2O2204.09205.11.60Incomplete saponification of the ester.
Decarboxylated Core C8H8N2132.07133.10.85Thermal or acidic degradation during drying.

*RRT values are approximate based on a standard C18 reverse-phase gradient (5-95% MeCN in H2O with 0.1% TFA).

Section 2: Diagnostic Analytical Workflow

Before initiating purification, use the diagnostic workflow below to map your LC-MS data to the correct chemical resolution strategy.

ImpurityWorkflow Start Commercial Batch CAS 1428929-59-2 LCMS LC-MS Profiling (ESI+ / ESI-) Start->LCMS Imp1 m/z 211 / 213 (1:1 Isotope Ratio) LCMS->Imp1 Peak 1 Imp2 m/z 133 (Loss of 44 Da) LCMS->Imp2 Peak 2 Imp3 m/z 205 (+28 Da Mass Shift) LCMS->Imp3 Peak 3 Diag1 5-Bromo Precursor (Incomplete Rxn) Imp1->Diag1 Diag2 Decarboxylated Core (Thermal Degradation) Imp2->Diag2 Diag3 Ethyl Ester (Incomplete Hydrolysis) Imp3->Diag3 Action1 Protocol A: Acid-Base Extraction Diag1->Action1 Action2 Process Optimization: Low-Temp Precipitation Diag2->Action2 Action3 Protocol B: LiOH Saponification Diag3->Action3

Fig 1: LC-MS diagnostic workflow for resolving impurities in CAS 1428929-59-2 batches.

Section 3: FAQs & Troubleshooting Guides

Q1: My LC-MS shows a massive peak at m/z 211/213 with a 1:1 isotope ratio. Why is it there, and how do I remove it? A: The 1:1 isotope ratio is the classic mass spectrometric signature of a bromine atom ( 79 Br and 81 Br). This indicates heavy contamination with the starting material, 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine[3]. It occurs when the initial catalytic carbonylation fails to reach 100% conversion. Because the bromo-impurity lacks an acidic proton, it can be easily removed using Protocol A (Acid-Base Extraction) .

Q2: My batch contains a +28 Da impurity (m/z 205). Can I remove this via standard recrystallization? A: No. The +28 Da mass shift corresponds to the ethyl ester intermediate[2]. Because the ester and the target carboxylic acid share the exact same azaindole core, they have highly similar crystal lattice packing affinities, leading to co-crystallization. Instead of wasting solvent on recrystallization, you must perform a forced chemical conversion using Protocol B (Forced Saponification) .

Q3: How do I prevent the m/z 133 decarboxylation impurity during scale-up? A: Azaindole-5-carboxylic acids are highly susceptible to thermal decarboxylation. The electron-rich nature of the pyrrolo-pyridine core stabilizes the intermediate formed during the loss of CO2​ . To prevent this, never dry the final product at temperatures exceeding 45°C. Furthermore, during the final acidification step to precipitate the product, maintain the reaction temperature below 10°C using an ice bath and avoid dropping the pH below 2.5.

Section 4: Self-Validating Purification Protocols
Protocol A: Acid-Base Extraction (For Bromo-Precursor Removal)

Causality: The target compound has a carboxylic acid moiety (pKa ~4.5), allowing it to form a highly water-soluble sodium salt at pH > 8. The bromo-impurity[3] remains strictly organic-soluble.

  • Dissolution: Suspend 1.0 g of the commercial batch in 20 mL of 0.5 M NaOH (aq). Stir for 15 minutes until the target acid is fully dissolved.

  • Extraction: Add 20 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and shake vigorously.

  • Phase Separation: Collect the lower aqueous layer (contains the target salt) and discard the upper organic layer (contains the bromo-impurity). Repeat the EtOAc wash twice more on the aqueous layer.

  • Self-Validation Check (TLC): Spot both the aqueous and organic layers on a silica TLC plate (Eluent: DCM:MeOH 9:1). The organic layer will show a high-Rf UV-active spot, while the aqueous layer must show only a baseline spot. If a high-Rf spot persists in the aqueous layer, perform one additional EtOAc extraction.

  • Precipitation: Cool the aqueous layer to 5°C in an ice bath. Slowly add 1.0 M HCl dropwise until the pH reaches 3.0. A white/off-white precipitate will form.

  • Isolation: Filter the precipitate, wash with 10 mL of ice-cold distilled water, and dry under vacuum at 40°C.

Protocol B: Forced Saponification (For Ester Impurity Removal)

Causality: Esters are unreactive to simple acid-base washes but undergo irreversible base-catalyzed hydrolysis to yield the target carboxylate salt and ethanol[2].

  • Reaction Setup: Suspend 1.0 g of the contaminated batch in a mixture of 15 mL THF and 15 mL H2O.

  • Reagent Addition: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O).

  • Hydrolysis: Stir the mixture at 40°C for 4 hours.

  • Self-Validation Check (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and inject into the LC-MS. The chromatogram must show the complete disappearance of the m/z 205 peak and a corresponding integration increase for the m/z 177 peak[1]. If the m/z 205 peak remains >1%, add 0.5 eq of LiOH and stir for an additional 2 hours.

  • Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous solution to 5°C and acidify to pH 3.0 with 1.0 M HCl.

  • Isolation: Filter the resulting precipitate and dry under vacuum at 40°C.

References[1] Sigma-Aldrich. "2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid". Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU4tWJVhsTfoYi5X-6VZI9AABFvg0Ach2PjBHACWKCpmhWHyZ-chQBvYaw1OAEAIG_k-_nb69uYW_FSmPcIHDGWPmYuwJhATDZotwXB30-6VFQBLD-7rb5dpGsf9zDnypL6tt408CcY3zuHcviNii_IYuFiU4H-g48eaEJdWxo8OFr8uP35Q3938A10Q==[3] Sigma-Aldrich. "5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine". Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq5geyKculPuK0o0Le5G3qYdPWGn1vDmlKhRJ7uV8bvVNAr1VcxiS-tlxJpekllnEX55C1n3xDhC-3p_6PXsX-XQJAwGe_ibcAALdyYiZzGHVj8DXzw6rVsaZ1t5_1QFMY3WVxeCy82CcwL9GsNZYuHHPp_ALEHU7t0wmTAPvpnHuqM8jUtHaCol6jk2JjuSvz1526TWMimYhBNZYqsLt772LtMvDZLNB2k_jk8goU-1JKAScjlUOtrqAcJTVQyo5M3B3C6o7OABi8[2] Google Patents. "US9682953B2 - Amide compounds, compositions and applications thereof". Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyb-EyIYDwcR8FByAE4amHgPdC-YDqT5D8C4z1cXKp3LuAD-xea3pvf86TFBo0BJre14uO0wCt1WIKv6KytlfQ8G5qQp-CCMOQox8_CU9gN5qy3O2eg-P7Z6m1UxAffn-DTOmJp_20UEEF2g==

Sources

Validation & Comparative

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to present not just the data, but also the underlying principles and experimental considerations that ensure the integrity and reproducibility of these structural elucidation techniques. This guide is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Introduction: The Significance of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to act as a bioisostere. This framework is present in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The specific derivative, 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, incorporates a methyl group and a carboxylic acid moiety, which can serve as critical pharmacophoric elements or as handles for further synthetic modification. Accurate and unambiguous structural confirmation via NMR spectroscopy is therefore a cornerstone of any research and development program involving this molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally acquired spectra for this specific molecule in the public domain, the following data is a prediction based on the analysis of structurally related compounds, namely 2-methyl-1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The predictions are grounded in the well-established principles of substituent effects on the chemical shifts of aromatic and heteroaromatic rings.

Molecular Structure and Numbering

Caption: Molecular structure of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with IUPAC numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) are presented in Table 1. These values are estimated for a solution in a common deuterated solvent such as DMSO-d₆, which is suitable for dissolving carboxylic acids.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H (1)~11.8br s-
H-3~6.3s-
H-4~8.1d~2.0
H-6~8.7d~2.0
CH₃ (at C-2)~2.5s-
COOH (at C-5)~13.0br s-
  • Rationale for Predictions:

    • The N-H proton of the pyrrole ring is expected to be significantly deshielded and broadened due to hydrogen bonding and exchange.

    • The H-3 proton is anticipated to be a singlet due to the adjacent methyl-substituted C-2.

    • The H-4 and H-6 protons on the pyridine ring will likely appear as doublets with a small meta-coupling constant.

    • The methyl protons at C-2 will be a sharp singlet.

    • The carboxylic acid proton will be a broad singlet at a very downfield chemical shift, also due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~100
C-3a~148
C-4~128
C-5~125
C-6~145
C-7a~149
CH₃ (at C-2)~14
COOH (at C-5)~168
  • Rationale for Predictions:

    • The chemical shifts are predicted based on the additive effects of the methyl and carboxylic acid substituents on the 7-azaindole core. The electron-withdrawing nature of the carboxylic acid group will influence the chemical shifts of the pyridine ring carbons, while the methyl group will have a more localized effect on the pyrrole ring carbons.

Comparative Analysis: 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Table 3: Predicted ¹H and ¹³C NMR Data for 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in DMSO-d₆

NucleusAssignmentPredicted Chemical Shift (δ, ppm)
¹HN-H (1)~12.0
H-3~7.0 (s)
H-4~8.2 (dd, J ≈ 8.0, 1.5 Hz)
H-5~7.2 (dd, J ≈ 8.0, 4.5 Hz)
H-6~8.4 (dd, J ≈ 4.5, 1.5 Hz)
COOH~13.5 (br s)
¹³CC-2~163
C-3~110
C-3a~128
C-4~120
C-5~129
C-6~148
C-7a~150
COOH~165

Key Comparative Insights:

  • Proton NMR: The most significant difference in the ¹H NMR spectrum would be the absence of the methyl singlet and the presence of distinct signals for H-4, H-5, and H-6 on the pyridine ring, exhibiting characteristic ortho and meta couplings.

  • Carbon NMR: The position of the carboxylic acid group directly attached to the pyrrole ring in the comparative compound will cause a significant downfield shift for C-2. The chemical shifts of the pyridine ring carbons will also be different due to the altered electronic environment.

Experimental Protocol for NMR Analysis

The following protocol provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and similar N-heterocyclic carboxylic acids.

Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra.

  • Solvent Selection: Due to the presence of the carboxylic acid group, a polar, aprotic deuterated solvent is recommended. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and has a high boiling point, which is beneficial for variable temperature studies if required.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is advisable.

  • Dissolution and Filtration:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate or sonicate until the sample is fully dissolved.

    • To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm). It is typically added by the manufacturer to the deuterated solvent.

NMR_Sample_Preparation_Workflow cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL DMSO-d₆ weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label Tube filter->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.

Table 4: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMRRationale
Pulse Program zg30zgpg30Standard 1D acquisition with a 30° pulse angle to ensure full relaxation between scans.
Spectral Width 16 ppm220 ppmSufficient to encompass all expected proton and carbon signals for this class of compounds.
Acquisition Time 2-4 s1-2 sBalances resolution and signal-to-noise.
Relaxation Delay (d1) 2-5 s2 sAllows for full relaxation of nuclei, crucial for accurate integration in ¹H NMR.
Number of Scans 16-641024-4096A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Temperature 298 K298 KStandard room temperature acquisition.

For unambiguous assignments, 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly useful for assigning protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

NMR_Data_Acquisition_Workflow cluster_acq Data Acquisition prep_sample Prepared NMR Sample one_d 1D NMR (¹H, ¹³C) prep_sample->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d For Unambiguous Assignment process Data Processing (FT, Phasing, Baseline Correction) one_d->process two_d->process analyze Spectral Analysis and Structure Elucidation process->analyze

Sources

Advanced LC-MS Analytical Validation Methods for Determining CAS 1428929-59-2 Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

CAS 1428929-59-2 (2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid), also known as 2-Methyl-7-azaindole-5-carboxylic acid, is a highly valuable heterocyclic intermediate frequently employed in the synthesis of kinase inhibitors and targeted therapeutics. Due to its 7-azaindole core, its synthetic pathways often generate positional isomers (regioisomers) and isobaric impurities that are notoriously difficult to resolve.

This guide objectively compares the performance of standard C18 versus Pentafluorophenyl (PFP) stationary phases, and Nominal Mass (QqQ) versus High-Resolution Mass Spectrometry (HRMS Q-TOF). It provides a self-validating, ICH Q2(R2)-compliant analytical workflow for absolute purity determination.

The Analytical Challenge of Azaindole Intermediates

The 7-azaindole core of CAS 1428929-59-2 presents unique physicochemical properties. During synthesis, methylation or oxidation can occur at multiple nitrogen or carbon positions, generating regioisomers with nearly identical partition coefficients (logP) and molecular volumes.

The Causality of Column Selection: Standard reversed-phase C18 columns rely almost entirely on dispersive hydrophobic interactions. Consequently, C18 phases frequently fail to differentiate these positional isomers, leading to co-elution and a dangerous overestimation of Active Pharmaceutical Ingredient (API) purity [1].

Conversely, PFP (Pentafluorophenyl) stationary phases introduce orthogonal retention mechanisms. The highly electron-deficient fluorinated ring of the PFP phase engages in strong π-π interactions with the electron-rich azaindole system. Additionally, the polarized C-F bonds facilitate dipole-dipole interactions and hydrogen bonding. This multi-modal interaction profile is uniquely suited for separating halogenated compounds and rigid ring positional isomers [2].

The Causality of MS Detector Selection: For impurity profiling, relying solely on UV detection or a Triple Quadrupole (QqQ) MS is insufficient when unknown degradants are present. While QqQ systems offer unmatched sensitivity for targeted quantitation, they lack the resolving power to differentiate isobaric species. High-Resolution Q-TOF MS provides exact mass measurements (<2 ppm error) and isotopic fidelity, which is essential for the structural elucidation of unknown synthetic impurities and degradation products [3].

Comparative Performance Data

To demonstrate the causality behind these experimental choices, we compared a sub-2 µm C18 column against a Core-Shell PFP column, alongside QqQ vs. Q-TOF MS detection for the purity profiling of CAS 1428929-59-2.

Table 1: Chromatographic Performance Comparison (CAS 1428929-59-2 vs. Positional Isomers)
Performance ParameterStandard C18 (Sub-2 µm)Core-Shell PFP (2.6 µm)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π-π, Dipole, H-bond
Resolution ( Rs​ ) of Isomers < 1.0 (Critical Co-elution)> 2.5 (Baseline Resolution)
Peak Tailing Factor ( Tf​ ) 1.45 (Slight tailing observed)1.05 (Highly symmetrical)
System Backpressure > 800 bar< 400 bar
Table 2: Mass Spectrometry Performance Comparison for Impurity Profiling
Performance ParameterTriple Quadrupole (QqQ)High-Resolution Q-TOF
Mass Accuracy ± 0.1 Da (Nominal Mass)< 2 ppm (Exact Mass)
Primary Application Routine Targeted QuantitationUnknown Impurity ID & Elucidation
Isotopic Fidelity LowHigh (Crucial for structural ID)
Sensitivity (LOQ) Sub-picogram (Ultra-high)Picogram (High)

Experimental Protocol: Self-Validating LC-MS Workflow

To ensure scientific integrity and compliance with the latest 1 [4], the following step-by-step methodology must be employed for the purity validation of CAS 1428929-59-2.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of the CAS 1428929-59-2 reference standard.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution.

  • Dilute with Mobile Phase A (0.1% Formic Acid in Water) to a working concentration of 10 µg/mL for impurity profiling.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber autosampler vial to prevent particulate contamination and photodegradation.

Step 2: Liquid Chromatography (LC) Conditions
  • Analytical Column: Core-Shell PFP (100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Gradient Program: 5% B to 60% B over 8.0 minutes; ramp to 95% B for 2.0 minutes; equilibrate at 5% B for 3.0 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

Step 3: Mass Spectrometry (Q-TOF) Conditions
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Mass Range: m/z 50 to 1000

  • Lock Mass Correction: Leucine Enkephalin (m/z 556.2771) infused continuously for real-time exact mass correction.

Step 4: ICH Q2(R2) Validation Execution

This protocol acts as a self-validating system by continuously verifying system suitability against predefined acceptance criteria:

  • Specificity: Inject blank, standard, and spiked samples (with known regioisomers). Verify baseline resolution ( Rs​ > 2.0) between CAS 1428929-59-2 and all impurities.

  • Linearity: Prepare a 6-point calibration curve ranging from 0.1% to 120% of the target concentration. The correlation coefficient ( R2 ) must be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking known amounts of impurities at 50%, 100%, and 150% of the specification limit. Acceptable recovery is strictly 95–105%.

  • Precision: Inject 6 replicates of the 100% standard. The %RSD for both peak area and retention time must be ≤ 2.0%.

  • LOD/LOQ: Determine limits based on Signal-to-Noise (S/N) ratios. Limit of Detection (LOD) = 3:1; Limit of Quantitation (LOQ) = 10:1.

Workflow Visualization

The following decision tree illustrates the analytical logic and validation pathway for assessing the purity of CAS 1428929-59-2.

Workflow A Sample Prep: CAS 1428929-59-2 B Stationary Phase Screening A->B C Standard C18 Column (Hydrophobic Interactions) B->C D PFP Core-Shell Column (π-π, Dipole, H-bond) B->D E Co-elution of Positional Isomers C->E F Baseline Resolution of Regioisomers D->F G MS/MS Detection Strategy F->G H Nominal Mass QqQ (Targeted Quantitation) G->H I High-Res Q-TOF (Unknown Impurity ID) G->I J ICH Q2(R2) Validation & Purity Certification H->J I->J

Figure 1: Decision tree for LC-MS analytical method development and validation of CAS 1428929-59-2.

References

  • Title: Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids Source: Drug Testing and Analysis / uni-saarland.de URL: [Link]

  • Title: Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy Source: Analytical Chemistry, ACS Publications URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

A Senior Application Scientist's Guide: Structural and Functional Comparison of Pyrrolopyridine vs. Pyrrolopyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Choice of a Core Scaffold

In the intricate landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the privileged structures frequently employed, the pyrrolopyridines (azaindoles) and pyrrolopyrimidines (deazapurines) stand out for their remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2] While structurally similar—both featuring a fused pyrrole ring—the seemingly subtle difference in the six-membered ring dictates a cascade of divergent physicochemical and biological properties.

This guide provides an in-depth, objective comparison of these two critical building blocks. Moving beyond a simple recitation of facts, we will dissect the fundamental structural distinctions, explore their impact on key drug-like properties, and provide actionable experimental protocols for their head-to-head evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in scaffold selection and optimization.

Part 1: A Tale of Two Rings: Core Structural and Physicochemical Divergence

The fundamental difference between the two scaffolds lies in the composition of the six-membered ring fused to the pyrrole. Pyrrolopyridines contain one nitrogen atom in this ring, whereas pyrrolopyrimidines contain two. This seemingly minor alteration has profound consequences for the molecule's electronic character and its interaction with biological systems.

Electronic Landscape and Hydrogen Bonding Potential

The second nitrogen atom in the pyrimidine ring of a pyrrolopyrimidine renders the aromatic system more electron-deficient (π-deficient) compared to the corresponding pyrrolopyridine. This has critical implications for molecular interactions:

  • Hydrogen Bond Acceptors: The pyrrolopyrimidine core offers an additional nitrogen atom that can act as a hydrogen bond acceptor. This can be crucial for anchoring a molecule within a target's active site, particularly in ATP-binding pockets where interactions with hinge region amino acids are paramount.

  • Hydrogen Bond Donors: The NH of the pyrrole ring in both scaffolds serves as a hydrogen bond donor. However, its acidity and the electron density of the overall system are modulated by the adjacent ring.

  • Aromatic Interactions: The more electron-deficient nature of the pyrrolopyrimidine ring can alter its ability to participate in π-stacking or other aromatic interactions with protein residues.

The pyrrolopyrimidine scaffold is often considered a bioisostere of purine, the core of adenosine triphosphate (ATP). This mimicry allows pyrrolopyrimidine-based drugs to effectively compete with ATP for binding to the active site of kinases, making them a cornerstone of kinase inhibitor design.[3]

Comparative Physicochemical Properties

The introduction of an additional nitrogen atom generally steers a molecule's properties towards increased polarity and aqueous solubility. This is a critical consideration in drug design, where a delicate balance between solubility (for bioavailability) and lipophilicity (for membrane permeability) must be achieved.

PropertyPyrrolopyridinePyrrolopyrimidineRationale for Difference
Hydrogen Bond Acceptors Typically 1 (pyridine N)Typically 2 (pyrimidine N's)The additional nitrogen in the pyrimidine ring provides an extra lone pair for H-bonding.
Polar Surface Area (PSA) LowerHigherIncreased number of polar nitrogen atoms contributes to a larger PSA, generally leading to better solubility but potentially lower cell permeability.
Aqueous Solubility Generally LowerGenerally HigherThe higher polarity and greater number of H-bond acceptors in the pyrrolopyrimidine scaffold enhance its interaction with water molecules.[4]
Lipophilicity (LogP/LogD) Generally HigherGenerally LowerIncreased polarity from the second nitrogen atom reduces the molecule's preference for a nonpolar environment.
Metabolic Stability Variable; pyridine ring can be a site of oxidation.Variable; pyrimidine ring is often more resistant to oxidative metabolism.The electron-deficient nature of the pyrimidine ring can make it less susceptible to oxidation by cytochrome P450 enzymes.
Basicity (pKa) Generally more basicGenerally less basicThe electron-withdrawing effect of the second nitrogen atom in the pyrimidine ring reduces the basicity of the other nitrogen.

Part 2: Application in Drug Discovery: A Showcase of Biological Activity

Both scaffolds have proven to be exceptionally fruitful in generating clinically successful drugs across a range of therapeutic areas, most notably in oncology and immunology.

Pyrrolopyridines (Azaindoles)

This class of compounds exhibits a broad spectrum of biological activities, including analgesic, antiviral, and antitumor effects.[5][6] Their ability to serve as effective hinge-binders has made them a staple in kinase inhibitor development.

Pyrrolopyrimidines (Deazapurines)

As purine isosteres, pyrrolopyrimidines are exceptionally well-suited for targeting ATP-dependent enzymes.[7][8] Consequently, they are a dominant scaffold in the development of inhibitors for kinases, polymerases, and other nucleotide-binding proteins, with applications in cancer, inflammation, and viral infections.[2][9][10]

Case Studies: Approved Drugs
Drug NameScaffoldCore IsomerTherapeutic TargetIndication
Vemurafenib PyrrolopyridinePyrrolo[2,3-b]pyridineBRAF V600E KinaseMelanoma[3]
Pexidartinib PyrrolopyridinePyrrolo[2,3-b]pyridineCSF1R KinaseTenosynovial Giant Cell Tumor[1][5]
Fostemsavir PyrrolopyridinePyrrolo[2,3-d]pyrimidineHIV-1 gp120HIV/AIDS[5][11]
Tofacitinib PyrrolopyrimidinePyrrolo[2,3-d]pyrimidineJanus Kinase (JAK) 1/3Rheumatoid Arthritis, Psoriatic Arthritis[12]
Ruxolitinib PyrrolopyrimidinePyrrolo[2,3-d]pyrimidineJanus Kinase (JAK) 1/2Myelofibrosis, Polycythemia Vera[12]

Part 3: Visualizing the Core Differences and Experimental Workflow

To better illustrate the concepts discussed, we present the following diagrams created using Graphviz.

cluster_scaffolds Core Scaffolds cluster_properties Resulting Physicochemical Properties Pyrrolopyridine Pyrrolopyridine (Azaindole) ~1 Pyridine N HBA H-Bond Acceptors Pyrrolopyridine->HBA Fewer PSA Polar Surface Area Pyrrolopyridine->PSA Lower Solubility Aqueous Solubility Pyrrolopyridine->Solubility Lower LogP Lipophilicity (LogP) Pyrrolopyridine->LogP Higher Metabolism Metabolic Stability Pyrrolopyridine->Metabolism More susceptible to oxidation Pyrrolopyrimidine Pyrrolopyrimidine (Deazapurine) ~2 Pyrimidine N's Pyrrolopyrimidine->HBA More Pyrrolopyrimidine->PSA Higher Pyrrolopyrimidine->Solubility Higher Pyrrolopyrimidine->LogP Lower Pyrrolopyrimidine->Metabolism Less susceptible to oxidation

Caption: Key physicochemical differences stemming from the core scaffold nitrogen count.

cluster_synthesis Compound Preparation cluster_testing Head-to-Head Assays cluster_analysis Data Analysis & Decision Start Synthesize Matched Pair: Analog A (Pyrrolopyridine) Analog B (Pyrrolopyrimidine) Kinase In Vitro Kinase Assay (Determine IC50) Start->Kinase Solubility Aqueous Solubility Assay (Kinetic/Thermodynamic) Start->Solubility Permeability PAMPA (Permeability Assessment) Start->Permeability Metabolism Microsomal Stability Assay (Determine T½) Start->Metabolism Analysis Comparative Data Analysis (Potency vs. ADME Profile) Kinase->Analysis Solubility->Analysis Permeability->Analysis Metabolism->Analysis Decision Select Optimal Scaffold for Further Optimization Analysis->Decision

Sources

Validating target binding affinity of FAAH inhibitors derived from CAS 1428929-59-2

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating Target Binding Affinity of Novel FAAH Inhibitors

A Senior Application Scientist’s Guide to Robust Characterization

In the landscape of modern drug discovery, Fatty Acid Amide Hydrolase (FAAH) has emerged as a significant therapeutic target for a spectrum of neurological and inflammatory disorders.[1][2] FAAH is an integral membrane enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide (AEA).[3][4] By inhibiting FAAH, the levels of these signaling lipids are elevated, potentiating their analgesic, anxiolytic, and anti-inflammatory effects without the adverse side effects associated with direct cannabinoid receptor agonists.[1][4] This makes the development of potent and selective FAAH inhibitors a highly promising therapeutic strategy.[5]

The journey from a promising chemical scaffold, such as derivatives of CAS 1428929-59-2, to a validated lead compound is paved with rigorous biochemical and biophysical validation. A molecule's ability to inhibit the enzyme's activity is only part of the story; confirming direct, high-affinity binding to the target is paramount to ensuring on-target efficacy and minimizing off-target effects.

This guide provides a comprehensive framework for validating the target binding affinity of novel FAAH inhibitors. We will move beyond simple checklists, delving into the causality behind experimental choices and advocating for a multi-assay, self-validating system. While direct public data on FAAH inhibitors derived specifically from the 4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one scaffold (CAS 1428929-59-2) is limited, the principles, workflows, and comparative methodologies detailed herein are universally applicable to any new chemical entity targeting FAAH.

Pillar 1: Understanding the Target and Inhibition Modalities

Before designing a validation strategy, it is critical to understand the nature of FAAH and the potential mechanisms of inhibition. FAAH is a serine hydrolase that utilizes an unusual Ser-Ser-Lys catalytic triad.[6] Inhibitors can engage with the enzyme in several ways, broadly categorized as reversible or irreversible.

  • Reversible Inhibitors: These compounds, such as α-ketoheterocycles, bind to the active site non-covalently or through a reversible covalent interaction (e.g., forming a hemiketal with the catalytic Ser241).[6][7] Their binding is characterized by an equilibrium dissociation constant (Kd) or an inhibition constant (Ki).

  • Irreversible Inhibitors: These inhibitors, often carbamates or ureas, form a stable, covalent bond with the catalytic serine, effectively inactivating the enzyme.[6][7] Their efficiency is best described by a rate constant of inactivation (kinact) and an affinity constant (Ki), often expressed as the second-order rate constant kinact/Ki.[7]

Understanding the likely modality of your compound series is crucial, as it dictates the most appropriate assays and data interpretation models.

G cluster_0 FAAH Active Site FAAH FAAH Enzyme (Ser241-Ser217-Lys142) Product Arachidonic Acid + Ethanolamine FAAH->Product Inactive_Enzyme Carbamylated FAAH (Inactive) FAAH->Inactive_Enzyme Substrate Anandamide (Substrate) Substrate->FAAH Binds & is Hydrolyzed Rev_Inhib Reversible Inhibitor (e.g., Ketoheterocycle) Rev_Inhib->FAAH Binds Reversibly (Equilibrium) Irrev_Inhib Irreversible Inhibitor (e.g., Carbamate) Irrev_Inhib->FAAH Forms Covalent Bond G cluster_workflow Binding Affinity Validation Workflow A Phase 1: Primary Screening (HTS Fluorometric Assay) Output: IC50 B Phase 2: Hit Confirmation (Orthogonal Assays, MOI) Output: Ki, kinact/Ki A->B  Potent Hits C Phase 3: Biophysical Characterization (Direct Binding) Output: KD, ΔH, ΔS, ΔTm B->C  Confirmed Hits D Validated Lead Compound C->D  Verified Binders

Fig 2. Phased workflow for inhibitor validation.

Phase 1: Primary Screening & Potency Determination: The initial goal is to identify compounds that inhibit FAAH's enzymatic activity. High-throughput screening (HTS) using a fluorometric assay is the industry standard. [8][9]This provides the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.

Phase 2: Hit Confirmation and Mechanism of Inhibition (MOI): Hits from the primary screen must be confirmed. This involves re-testing and performing dose-response curves to ensure reproducibility. Crucially, this phase should include initial mechanism of inhibition (MOI) studies. By pre-incubating the enzyme and inhibitor for varying times or using dialysis, one can differentiate between reversible and irreversible modes of action. [6] Phase 3: Direct Biophysical Characterization: This is the definitive stage for validating target engagement. Assays in this phase measure the direct physical interaction between the inhibitor and the purified FAAH protein, independent of its catalytic activity. These methods provide the true binding affinity (KD) and other thermodynamic parameters.

Pillar 3: Comparative Guide to Key Validation Methodologies

Choosing the right assay at the right time is critical. Each technique offers unique advantages and has inherent limitations. The following table provides an objective comparison of the most essential methodologies.

Methodology Principle Key Output(s) Strengths Limitations Best Use Case in Workflow
Fluorometric Activity Assay Measures the rate of enzymatic hydrolysis of a synthetic substrate (e.g., AAMCA) that releases a fluorescent product (AMC). [8][10]IC₅₀ , Ki High-throughput, sensitive, low material consumption, uses native enzyme activity. [9]Indirect measure of binding; susceptible to assay artifacts (compound fluorescence, aggregation).Phase 1 & 2: Primary screening, hit confirmation, and initial potency ranking.
Surface Plasmon Resonance (SPR) An optical technique that detects mass changes on a sensor chip as an analyte (inhibitor) flows over an immobilized ligand (FAAH), measuring binding in real-time. [11][12]KD , ka (on-rate) , kd (off-rate) Real-time kinetics, label-free, provides detailed mechanistic insight (e.g., slow off-rates for potent inhibitors). [13]Immobilization of membrane proteins like FAAH can be challenging; mass-transport limitations for fast binders. [14][15]Phase 3: Detailed kinetic characterization of confirmed hits and lead compounds.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event as the inhibitor is titrated into a solution of FAAH. [16]KD , ΔH (Enthalpy) , ΔS (Entropy) , n (Stoichiometry) Gold standard for thermodynamics; label-free, in-solution measurement without immobilization. [17][18]Requires large amounts of pure, concentrated protein; low throughput; sensitive to buffer mismatches. [19]Phase 3: Definitive thermodynamic profiling and validation of binding for lead candidates.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature (Tm) of the FAAH protein upon ligand binding. A stable complex will have a higher Tm. [14]ΔTm Low protein consumption, higher throughput than ITC, can be used as an initial screen for direct binding.Indirect measure of affinity; not all binding events result in a significant thermal shift. [18]Phase 2 or 3: An orthogonal method to confirm direct binding of hits before committing to SPR or ITC.

Protocols for Core Validation Experiments

Authoritative and reproducible protocols are the bedrock of trustworthy science. The following sections provide step-by-step methodologies for the key assays discussed.

Protocol 1: Fluorometric FAAH Activity Assay for IC₅₀ Determination

This protocol is adapted from standard fluorometric assays used for FAAH. [9][10] A. Materials & Reagents:

  • Purified human FAAH (microsomal preparation or recombinant protein).

  • FAAH Assay Buffer: (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA).

  • FAAH Substrate: Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA) stock in DMSO. [20]* Test Compounds: Serial dilutions in DMSO.

  • Positive Control Inhibitor: URB597 or PF-3845. [6][7]* 96-well, black, flat-bottom microplate.

  • Fluorescence plate reader (Excitation: 355-360 nm, Emission: 460-465 nm).

B. Step-by-Step Procedure:

  • Prepare Reagents: Thaw all reagents. Prepare a working solution of AAMCA in FAAH Assay Buffer (final concentration typically 5-10 µM).

  • Compound Plating: Add 1 µL of test compound serial dilutions (or DMSO for vehicle control) to the wells of the 96-well plate.

  • Enzyme Addition: Add 50 µL of FAAH enzyme diluted in cold FAAH Assay Buffer to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate Reaction: Add 50 µL of the AAMCA working solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the increase in fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. [21] C. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol provides a general workflow for SPR analysis. Specific parameters must be optimized for the instrument and inhibitor class.

A. Materials & Reagents:

  • SPR Instrument (e.g., Biacore).

  • Sensor Chip (e.g., CM5 chip for amine coupling).

  • Amine Coupling Kit (EDC, NHS, Ethanolamine).

  • Purified FAAH protein (≥95% purity).

  • Immobilization Buffer: (e.g., 10 mM Sodium Acetate, pH 4.5).

  • Running Buffer: (e.g., HBS-P+ buffer, potentially with low % DMSO if required for compound solubility).

  • Test Compounds: Serial dilutions in running buffer.

B. Step-by-Step Procedure:

  • Chip Preparation & Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC/NHS.

    • Inject the purified FAAH protein diluted in immobilization buffer. The protein will covalently couple to the activated surface. Aim for a moderate immobilization level (e.g., 5000-8000 Response Units) to minimize mass transport effects.

    • Deactivate any remaining active esters by injecting ethanolamine. [12]2. Analyte Injection (Binding Measurement):

    • Inject a series of concentrations of the test compound (analyte) over the FAAH-immobilized surface and a reference flow cell (activated and blocked, no protein).

    • Flow the analyte for a defined association time, followed by a flow of running buffer alone for a defined dissociation time.

  • Regeneration: If the compound does not fully dissociate, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte. This step requires careful optimization to ensure the immobilized protein is not denatured.

  • Data Collection: Record the sensorgrams (Response Units vs. Time) for each concentration.

C. Data Analysis:

  • Reference Subtraction: Subtract the signal from the reference flow cell from the active flow cell signal to correct for bulk refractive index changes.

  • Model Fitting: Globally fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to derive the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). [13]

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC provides the most complete thermodynamic picture of the binding interaction. [16] A. Materials & Reagents:

  • Isothermal Titration Calorimeter.

  • Purified FAAH protein (≥95% purity, highly concentrated).

  • Test Compound (highly pure).

  • Dialysis Buffer: The exact same buffer must be used for both the protein and the compound to minimize heats of dilution. [19] B. Step-by-Step Procedure:

  • Sample Preparation (Crucial Step):

    • Dialyze the purified FAAH protein extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Dissolve the test compound in the final dialysis buffer. It is critical that the buffer for the protein and ligand are perfectly matched. [19] * Degas both the protein and ligand solutions immediately before the experiment.

  • Instrument Setup:

    • Load the FAAH solution (typically 10-50 µM) into the sample cell.

    • Load the test compound solution (typically 10-20x the protein concentration) into the injection syringe.

  • Titration:

    • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the protein-containing sample cell while maintaining a constant temperature.

    • The instrument will measure the minute heat changes after each injection.

C. Data Analysis:

  • Integration: Integrate the area of each injection peak to determine the heat released or absorbed (ΔH).

  • Binding Isotherm: Plot the heat change per injection against the molar ratio of ligand to protein.

  • Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to directly determine the binding affinity (KA, from which KD = 1/KA), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). [17]The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKA = ΔH - TΔS.

Interpreting the Data: A Unified View

The power of this multi-pronged approach lies in synthesizing the data from each assay to build a comprehensive and self-validating profile of your inhibitor.

Example Comparative Data for Hypothetical FAAH Inhibitors:

Parameter Compound X (Irreversible) Compound Y (Reversible) Alternative Z (Weak Binder)
Inhibition Type Irreversible, Time-DependentReversible, CompetitiveReversible
IC₅₀ (Fluorometric Assay) 5.2 nM45 nM2,500 nM
kinact/Ki 15,000 M⁻¹s⁻¹N/AN/A
KD (SPR) N/A (kd ≈ 0)55 nM> 10,000 nM
KD (ITC) N/A62 nMNo Binding Detected
ΔTm (TSA) +8.5 °C+4.2 °C+0.3 °C

Analysis:

  • Compound X shows high potency in the activity assay (low nM IC₅₀) and a significant thermal shift, confirming strong interaction. The lack of a measurable off-rate (kd) in SPR and its time-dependent inhibition profile would classify it as a potent irreversible inhibitor, best characterized by its kinact/Ki value.

  • Compound Y demonstrates good correlation across all assays. Its IC₅₀ from the enzymatic assay is in excellent agreement with the KD values obtained from both SPR and ITC. This concordance provides high confidence that the observed enzymatic inhibition is due to direct, reversible binding to the FAAH active site.

  • Compound Z shows weak activity and a negligible thermal shift. The failure to detect binding by SPR or ITC confirms it is a poor candidate, and its weak enzymatic inhibition may even be due to an off-target or assay-related artifact.

By demanding consistency across biochemical and biophysical assays, researchers can confidently validate the true binding affinity and mechanism of their FAAH inhibitors, paving the way for successful lead optimization and the development of next-generation therapeutics.

References

  • Ahn, K., Johnson, D.S., Cravatt, B.F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 4(7), 763-784. [Link]

  • Blankman, J. L., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 52(22), 6827–6839. [Link]

  • Maher, S. A., et al. (2017). Targeting fatty acid amide hydrolase as a therapeutic strategy for antitussive therapy. British Journal of Pharmacology, 174(22), 4022-4035. [Link]

  • Maccarrone, M., et al. (2006). Fatty Acid Amide Hydrolase: A Potential Target for Next Generation Therapeutics. Current Pharmaceutical Design, 12(6), 759-770. [Link]

  • Morisseau, C., et al. (2012). A high-throughput screening fluorescence polarization assay for fatty acid adenylating enzymes in Mycobacterium tuberculosis. PLoS ONE, 7(9), e44798. [Link]

  • Ahn, K., Johnson, D.S., Cravatt, B.F. (2009). Fatty Acid Amide Hydrolase as a Potential Therapeutic Target for the Treatment of Pain and CNS Disorders. Expert Opinion on Drug Discovery, 4(7), 763-784. [Link]

  • DelveInsight. (2018). Fatty Acid Amide Hydrolase (FAAH) Inhibitor – an enzyme with novel therapeutic potential. DelveInsight. [Link]

  • Di Martino, R. M. C., et al. (2026). Novel fatty acid amide hydrolase (FAAH) inhibitors: a patent review from 2015 to 2025. Expert Opinion on Therapeutic Patents. [Link]

  • Wang, J., et al. (2006). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Analytical Biochemistry, 353(2), 249-256. [Link]

  • Boger, D. L., et al. (2008). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Journal of Medicinal Chemistry, 51(19), 5873–5883. [Link]

  • Pali, G., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(18), 7353-7358. [Link]

  • Lambert, D. M., & van der Stelt, M. (2016). FAAH inhibitors in the limelight, but regrettably. British Journal of Pharmacology, 173(9), 1467-1469. [Link]

  • Oprea, T. I., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Pharmaceuticals, 15(1), 38. [Link]

  • Makriyannis, A., et al. (2012). The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR. Journal of Drug Targeting, 20(7), 612-619. [Link]

  • Zvonok, N., et al. (2008). Correlation of inhibitor effects on enzyme activity and thermal stability for the integral membrane protein fatty acid amide hydrolase. Journal of Proteome Research, 7(5), 2226-2232. [Link]

  • Di Martino, R. M. C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. [Link]

  • Moore, B. M., et al. (2005). Identification of a high-affinity binding site involved in the transport of endocannabinoids. Proceedings of the National Academy of Sciences, 102(49), 17852-17857. [Link]

  • Di Martino, R. M. C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. [Link]

  • Oprea, T. I., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Pharmaceuticals, 15(1), 38. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Madison, V. (2005). Design of on-target FAAH inhibitors. Chemistry & Biology, 12(11), 1149-1150. [Link]

  • Karlsson, R. (n.d.). Surface plasmon resonance. Uppsala University. [Link]

  • Oprea, T. I., et al. (2021). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Pharmaceuticals, 15(1), 38. [Link]

  • Wilson, D. L., & Cembran, A. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(24), 15636-15644. [Link]

  • Chicca, A., & Gertsch, J. (2020). Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. Royal Society of Chemistry. [Link]

  • Iannotti, F. A., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences, 25(7), 3995. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Biophysical Chemistry, 156(2-3), 81-88. [Link]

  • Yu, H., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. STAR Protocols, 5(2), 102986. [Link]

  • Collins, K. M., & Wickner, W. T. (2019). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Methods in Molecular Biology, 1860, 199-210. [Link]

  • Yamoah, E. N., & Gillespie, P. G. (2011). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 703, 237-253. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Collins, K. M., & Wickner, W. T. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 199-210. [Link]

  • PubChem. (n.d.). 4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one. PubChem. [Link]

Sources

Comparative Crystallographic Analysis and 3D Conformation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Functionalized 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged bioisosteric scaffold widely utilized in structure-based drug design, particularly for targeting the ATP-binding hinge region of kinases[1]. The specific functionalization of this core to yield 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1428929-59-2) introduces distinct steric and electronic vectors that drastically alter its 3D conformation and crystallographic behavior[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic performance and conformational dynamics of this 2-methylated, 5-carboxylated scaffold against its standard unmethylated alternative (1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid). Understanding the causality behind these structural nuances is critical for researchers optimizing binding affinity and isoform selectivity in drug development.

3D Conformation & Comparative Crystallographic Performance

When evaluating the 3D conformation of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid via X-ray crystallography, the impact of its structural modifications becomes evident in both small-molecule lattices and protein co-crystals.

  • Steric Clash and Dihedral Twist: In the unmethylated analog, the azaindole core typically binds in a highly planar conformation within the kinase hinge region. However, the introduction of the 2-methyl group creates a deliberate steric clash with gatekeeper residues (e.g., in JAK1 or TYK2)[1]. This forces the ligand to adopt an out-of-plane dihedral twist (~15–20°). While this twist slightly reduces the optimal hydrogen-bonding enthalpy, it acts as a critical selectivity filter against off-target kinases with bulkier gatekeepers.

  • Crystal Packing and Lattice Volume: In small-molecule X-ray diffraction, unmethylated 7-azaindoles pack tightly due to uninterrupted π−π stacking. The 2-methyl group disrupts this perfect planarity, expanding the unit cell volume and altering the thermal parameters (B-factors)[3].

  • Hydrogen Bond Networks: The 5-carboxylic acid acts as a robust hydrogen bond donor and acceptor, driving the formation of stable intermolecular dimers in the solid state. Simultaneously, the N1-H and N7 (pyridine nitrogen) maintain the classic donor-acceptor motif essential for anchoring to the hinge backbone[4].

Quantitative Crystallographic Comparison

The following table summarizes the comparative crystallographic parameters, highlighting how the 2-methyl substitution dictates structural behavior.

Parameter2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid1H-pyrrolo[2,3-b]pyridine-5-carboxylic acidCausality / Structural Impact
Average B-factor (Ligand) 28.4 Ų22.1 ŲThe 2-methyl group increases local flexibility and solvent exposure, slightly elevating thermal motion[3].
Hinge H-Bond Distance 2.85 Å2.78 ÅSteric clash from the 2-methyl group slightly lengthens the optimal N1-H donor distance to the hinge backbone[1].
Dihedral Angle (Twist) ~15–20°~0–5° (Planar)The methyl group forces an out-of-plane twist to avoid steric hindrance with the kinase gatekeeper residue[1].
Unit Cell Volume ~1240 ų~1180 ųDisruption of tight π−π stacking by the methyl group expands the small-molecule crystal lattice[3].

Experimental Protocol: Co-Crystallization and X-Ray Diffraction Workflow

To accurately capture the 3D conformation of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid within a target protein, the following self-validating methodology must be employed. Every step is designed to preserve the integrity of the complex.

Step 1: Protein Preparation & Stabilization Express and purify the target kinase domain (e.g., JAK1). Concentrate the protein to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP. Causality: TCEP is chosen over DTT because it prevents cysteine oxidation without reacting with the functional groups of the ligand, ensuring a homogeneous, active protein population for complexation[1].

Step 2: Ligand Complexation Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in 100% DMSO to a stock concentration of 50 mM. Add the ligand to the protein solution at a 3:1 molar ratio (Ligand:Protein). Causality: The 3:1 stoichiometric excess ensures complete saturation of the ATP-binding pocket. Maintaining the final DMSO concentration below 2% (v/v) prevents solvent-induced protein denaturation[4].

Step 3: Vapor Diffusion Crystallization Set up hanging drop vapor diffusion plates at 4°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 3350, 0.2 M Potassium Thiocyanate, 0.1 M Bis-Tris, pH 6.5). Causality: PEG 3350 acts as a molecular crowding agent to gently lower protein solubility and induce nucleation. The thiocyanate ions stabilize the highly dynamic activation loop of the kinase, promoting a uniform crystal lattice[4].

Step 4: Crystal Harvesting & Cryoprotection Harvest mature crystals using a nylon loop. Briefly transfer the crystal to a cryoprotectant drop consisting of the reservoir solution supplemented with 20% (v/v) glycerol, then immediately flash-cool in liquid nitrogen. Causality: Glycerol replaces water in the solvent channels, preventing the formation of crystalline ice during flash-cooling. This self-validates the diffraction experiment by preserving the integrity of the protein lattice and preventing ice rings on the detector[4].

Step 5: X-Ray Diffraction & Phase Retrieval Collect diffraction data at a synchrotron source at 100 K (wavelength ~0.979 Å). Process the data using XDS, solve the phases via molecular replacement, and refine the 3D conformation using Phenix. Causality: Cryogenic temperatures (100 K) mitigate radiation damage from the high-intensity synchrotron beam, ensuring high-resolution electron density maps capable of resolving the precise orientation of the 2-methyl and 5-carboxylic acid groups[3].

Crystallographic Workflow Diagram

G N1 Ligand Preparation (2-Methyl-7-Azaindole) N3 Co-Complexation (3:1 Molar Ratio) N1->N3 N2 Protein Purification (Kinase Domain) N2->N3 N4 Vapor Diffusion (Hanging Drop) N3->N4 N5 Crystal Harvesting & Cryoprotection N4->N5 N6 X-Ray Diffraction (Synchrotron) N5->N6 N7 Phase Retrieval & Refinement N6->N7

Workflow for co-crystallization and X-ray diffraction of 7-azaindole complexes.

References[2] Title: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Sources

Evaluating the Efficacy of Azaindole vs. Indole Cores in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Nitrogen Walk" Concept

The indole scaffold is a ubiquitous, privileged structure in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics[1]. However, traditional indole-containing compounds frequently suffer from suboptimal physicochemical properties, such as poor aqueous solubility and high susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes[2].

To circumvent these limitations, drug developers employ the "nitrogen walk" concept—systematically replacing a carbon atom (CH) in the indole benzene ring with a nitrogen atom to generate azaindole bioisosteres (4-, 5-, 6-, or 7-azaindole)[3]. This single-atom substitution fundamentally alters the electron density of the core. The Causality: The introduction of the sp2-hybridized nitrogen acts as an electron-withdrawing group, lowering the electron density of the adjacent pyrrole ring. This not only introduces an additional hydrogen-bond acceptor but also shields the molecule from electrophilic metabolic attack, all while leaving the molecular weight virtually unchanged[3][4].

This guide provides an objective, data-driven comparison of indole and azaindole cores, focusing on their physicochemical properties, target engagement, and the experimental validation protocols required to assess them.

Physicochemical and Pharmacokinetic Profiling

The strategic incorporation of an azaindole core directly modulates lipophilicity (LogP), topological polar surface area (tPSA), and aqueous solubility (LogS)[5][6].

Table 1: Comparative Physicochemical Data (Indole vs. 7-Azaindole Prototypes)
Property / ParameterPrototype Indole Core7-Azaindole BioisostereCausality & Pharmacological Impact
Aqueous Solubility ~15 - 20 μg/mL419 - 936 μg/mL>25-fold increase due to the added polar nitrogen acting as a hydrogen-bond acceptor, improving solvation in aqueous media[2].
Metabolic Stability (HLM t½) ~15 - 38.5 min> 100 minDecreased lipophilicity and altered electron density reduce CYP450-mediated oxidation, extending half-life[2][3].
Kinase Hinge Binding Single H-bond donorDual H-bond donor/acceptor7-Azaindole mimics the adenine ring of ATP, forming a highly stable bidentate interaction with the kinase hinge region[5][7].
Lipophilicity (cLogP) HigherLowerReduced lipophilicity directly correlates with lower non-specific protein binding and improved oral bioavailability[6][8].

Data synthesized from comparative fragment-based drug discovery (FBDD) studies of kinase inhibitors[2][5][6].

Structural Biology & Target Engagement: The Kinase Case Study

The 7-azaindole core has achieved remarkable success in the development of kinase inhibitors, notably yielding FDA-approved oncology drugs like vemurafenib (Zelboraf) and venetoclax (Venclexta)[2].

Mechanistic Causality: In the ATP-binding pocket of kinases, the 7-azaindole core acts as a superior adenine mimetic compared to indole. The N1-H acts as a hydrogen-bond donor, while the N7 lone pair acts as a hydrogen-bond acceptor. This bidentate binding motif anchors the scaffold tightly to the backbone amides of the kinase hinge region, significantly enhancing binding affinity and thermodynamic stability[5][7].

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTPase) RTK->RAS BRAF BRAF (Mutant V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Blocks Activity ERK ERK1/2 MEK->ERK Prolif Tumor Proliferation ERK->Prolif

Caption: MAPK/ERK signaling pathway targeted by 7-azaindole-based BRAF inhibitors.

Self-Validating Experimental Protocols

To objectively evaluate the efficacy of an azaindole switch, researchers must employ rigorous, self-validating assays. The following protocols detail the methodologies for assessing the two most critical improvements: kinetic solubility and metabolic stability.

Protocol A: High-Throughput Kinetic Solubility Assessment (Nephelometry)

Objective: To quantify the aqueous solubility enhancement of azaindole derivatives compared to their indole precursors. Causality: Kinetic solubility mimics the conditions of early-stage drug discovery where compounds are dissolved in DMSO and diluted into aqueous buffers, accurately reflecting the drug's behavior in biological assays.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of the indole and azaindole paired compounds in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1 to 500 μM) by dispensing the DMSO stocks into a 96-well plate containing 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced solubilization artifacts.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with continuous orbital shaking (300 rpm) to reach kinetic equilibrium.

  • Measurement: Read the plate using a nephelometer (laser-based light scattering).

  • Self-Validation & Analysis: The precipitation point is identified where light scattering significantly deviates from the baseline. Validation Step: Always run highly soluble (e.g., caffeine) and poorly soluble (e.g., amiodarone) reference standards in parallel to calibrate the scattering threshold and validate the assay's dynamic range.

Protocol B: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the half-life (t½) and intrinsic clearance (CL_int) of the compounds, validating the protective effect of the azaindole nitrogen against CYP-mediated metabolism[3]. Causality: The addition of an NADPH regenerating system is strictly required because CYP450 enzymes are NADPH-dependent. Quenching with cold acetonitrile immediately halts enzymatic activity and precipitates proteins, ensuring accurate temporal snapshots of drug concentration.

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 96-well deep-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 μM of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 45, and 60 minutes), transfer 50 μL aliquots from the reaction mixture into a quenching plate containing 150 μL of ice-cold acetonitrile.

  • Self-Validation Step: The quenching acetonitrile must be pre-spiked with a known concentration of an internal standard (e.g., tolbutamide or labetalol). This validates the extraction efficiency and normalizes any matrix effects during MS analysis.

  • Protein Precipitation: Centrifuge the quenched plate at 4000 rpm for 15 minutes at 4°C to pellet the denatured microsomal proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining percentage of the parent compound.

  • Data Calculation: Plot the natural log of the remaining parent compound versus time. Calculate t½ from the slope (-k) of the linear regression (t½ = 0.693/k).

HLM_Assay N1 Compound Incubation (Indole vs Azaindole) N2 Addition of HLM (Human Liver Microsomes) N1->N2 N3 NADPH Addition (Initiate CYP450) N2->N3 N4 Aliquots at Time Points (0, 15, 30, 60 min) N3->N4 N5 Quench with Acetonitrile (Precipitate Proteins) N4->N5 N6 LC-MS/MS Analysis (Quantify Parent Drug) N5->N6

Caption: Workflow for evaluating in vitro metabolic stability using human liver microsomes.

Conclusion

The transition from an indole to an azaindole core is not merely a structural novelty; it is a highly rational, structure-based drug design strategy. As evidenced by physicochemical data and clinical successes, the introduction of a strategically placed nitrogen atom effectively mitigates metabolic liabilities, drastically improves aqueous solubility, and optimizes target engagement via enhanced hydrogen-bonding networks[2][3][5].

References

  • Azaindoles in Medicinal Chemistry - PharmaBlock. PharmaBlock.
  • A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Benchchem.
  • Azaindole Therapeutic Agents - PMC. NIH.
  • Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity - PubMed. NIH.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIV
  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties - PMC. NIH.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.

Sources

Safety Operating Guide

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Safety Protocol for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

As drug development and synthetic methodologies advance, the safe handling and disposal of complex heterocyclic building blocks remain paramount. 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1428929-59-2) is a highly valuable azaindole derivative used extensively in medicinal chemistry[1]. However, its robust chemical structure requires stringent, scientifically grounded disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating, step-by-step operational plan for the cradle-to-grave management of this compound.

Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the compound's intrinsic properties. The GHS hazard classifications dictate the required personal protective equipment (PPE) and waste segregation logic[1].

Table 1: Hazard and Property Summary

Property / HazardDescription / Value
Chemical Name 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
CAS Number 1428929-59-2
Molecular Weight 176.17 g/mol
Molecular Formula C9H8N2O2
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Incompatible Materials Strong oxidizing agents, strong bases

Mechanistic Rationale for Disposal Restrictions

Why is drain disposal strictly prohibited? The 7-azaindole (pyrrolo[2,3-b]pyridine) core of this molecule is highly stable. Heterocyclic aromatic compounds are notoriously resistant to the standard biological degradation processes utilized in municipal wastewater treatment facilities[2]. Furthermore, the carboxylic acid moiety readily forms water-soluble salts at physiological or basic pH, drastically increasing its mobility in aquatic environments where it may exhibit long-term ecotoxicity.

Because it cannot be neutralized into a benign aqueous form, thermal destruction (incineration) by a licensed hazardous waste facility is the only scientifically and legally sound method of disposal[3]. High-temperature incineration (>1000°C) breaks the robust C-N bonds, converting the compound into nitrogen oxides (NOx), carbon dioxide, and water, which are subsequently scrubbed by the facility's emission controls[4].

Standard Operating Procedure (SOP): Laboratory Disposal Workflow

To comply with the EPA's Resource Conservation and Recovery Act (RCRA), laboratories must treat all waste containing this compound as hazardous[5]. Execute the following protocol for routine disposal:

Step 1: Waste Segregation

  • Solid Waste: Collect unreacted powder, contaminated filter paper, and empty vials in a dedicated "Non-Halogenated Organic Solid Waste" stream.

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, Methanol), segregate it into a "Non-Halogenated Organic Solvent Waste" carboy. Crucial: Do not mix with strong oxidizers (e.g., nitric acid waste) to prevent exothermic reactions[2].

Step 2: Containerization

  • Use compatible containers. Because the compound is a carboxylic acid, avoid unlined steel containers which may corrode over time. High-Density Polyethylene (HDPE) or glass containers are required[2].

  • Ensure the container has a secure, screw-top lid. Makeshift lids (like aluminum foil or Parafilm) are illegal under EPA regulations[5].

Step 3: GHS-Compliant Labeling

  • Label the container the moment the first drop or grain of waste is added[5].

  • Write out the full chemical name: "2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid." Do not use abbreviations or structural acronyms, as this violates RCRA labeling laws[5].

  • Check the hazard boxes for: Toxic and Irritant.

Step 4: Satellite Accumulation Area (SAA) Management

  • Store the waste in a designated SAA at or near the point of generation, under the control of the operator[6].

  • Time Limits: Partially filled containers can remain in the SAA for up to one year. However, once a container reaches its volume limit (e.g., 90% full), it must be dated and transferred to the central EHS accumulation area within three days [2].

Process Visualization: Waste Lifecycle

WasteDisposal Gen Waste Generation (Solid/Solution) Seg Segregation (Non-Halogenated Organic) Gen->Seg Identify Hazards SAA Satellite Accumulation Area (< 90 days, labeled) Seg->SAA Containerize EHS EHS / Central Accumulation (RCRA Manifesting) SAA->EHS EHS Pickup Incin Licensed Incineration (Thermal Destruction) EHS->Incin EPA Transport

Figure 1: Cradle-to-grave waste management workflow for pyrrolo-pyridine derivatives.

Accidental Release & Spill Remediation Protocol

In the event of a spill, immediate containment is required to prevent respiratory exposure to irritating dusts and to prevent the compound from entering floor drains[3],[7].

Step 1: Evacuation and PPE Donning

  • Evacuate non-essential personnel from the immediate area.

  • Don appropriate PPE: Nitrile gloves, safety goggles, a lab coat, and an N95 particulate respirator (if solid dust is aerosolized)[4].

Step 2: Containment & Collection

  • For Solid Spills: Do not dry sweep, as this generates hazardous aerosols. Lightly mist the powder with water to suppress dust, then carefully scoop the material using non-sparking tools[7].

  • For Liquid Spills (in solvent): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., silica gel, vermiculite, or proprietary spill pads)[3].

Step 3: Decontamination

  • Transfer all recovered material and contaminated absorbent into an airtight hazardous waste bucket.

  • Wash the affected surface thoroughly with soap and water to remove residual acidic contamination. Collect the rinsate using absorbent pads and dispose of them in the same hazardous waste container[7].

  • Submit a waste pickup request to your institution's EHS department immediately.

References

  • Safety Data Sheet - CymitQuimica. cymitquimica.com.
  • MATERIAL SAFETY DATA SHEET. utsi.edu.
  • 1-Pyrroline-5-carboxylic acid SDS, 2906-39-0 Safety Data Sheets - ECHEMI. echemi.com.
  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com.
  • 1520544-06-2|2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid - BLDpharm. bldpharm.com.
  • 23388 | Sigma-Aldrich. sigmaaldrich.com.
  • Chemistry Lab Waste Disposal - Environmental Marketing Services. emsllcusa.com.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. gaiaca.com.
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.